Product packaging for Diallyl(methyl)(phenyl)silane(Cat. No.:CAS No. 2633-60-5)

Diallyl(methyl)(phenyl)silane

Cat. No.: B1615621
CAS No.: 2633-60-5
M. Wt: 202.37 g/mol
InChI Key: HAJJSUOVZDTQET-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Advanced Materials Science

The versatility of silicon allows for the creation of a wide range of organosilicon compounds, including silanes, siloxanes, silanols, and silsesquioxanes. iust.ac.iriust.ac.ir These compounds exhibit a remarkable combination of properties such as high thermal stability, chemical inertness, flexibility, and biocompatibility. iust.ac.iriust.ac.ir This unique skill set makes them crucial components in the design and development of advanced materials. iust.ac.iriust.ac.ir

In the realm of materials science, organosilicon compounds are utilized as coatings, adhesives, sealants, and modifiers to impart desirable characteristics like water repellency and thermal resistance. iust.ac.ir Their applications extend to high-tech fields such as electronics, where they serve as insulators and dielectric materials, and in the aerospace industry, where their durability and resistance to extreme conditions are highly valued. cfsilicones.comzmsilane.comresearchgate.net The ongoing research in green chemistry is also exploring the use of organosilicon compounds in developing environmentally friendly materials. cfsilicones.com

Overview of Diallyl(methyl)(phenyl)silane within Contemporary Organosilicon Research

This compound is an organosilicon compound with the chemical formula C13H18Si. aromsyn.comnih.gov It belongs to the family of allylic silanes, which are noted for their industrial importance as raw materials in the synthesis of unsaturated functional silicones and in various organic synthesis reactions. google.com The presence of two allyl groups, a methyl group, and a phenyl group attached to a central silicon atom gives this molecule a unique reactivity profile, making it a valuable building block in polymer chemistry and materials science. lookchem.com

Contemporary research on this compound and related allylsilanes focuses on their role as monomers and crosslinking agents in the production of specialized polymers. researchgate.net The allyl groups provide sites for polymerization and cross-linking reactions, allowing for the creation of complex three-dimensional networks with tailored properties. google.com These properties are of significant interest for applications requiring high-performance materials.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 2633-60-5 aromsyn.comnih.govbldpharm.comlabshake.com
Molecular Formula C13H18Si aromsyn.comnih.govbldpharm.comlabshake.com
Molecular Weight 202.37 g/mol aromsyn.comnih.govbldpharm.comarctomsci.com
Appearance Colorless transparent liquid lookchem.com
Purity >95% aromsyn.comlookchem.comlabshake.com
Boiling Point 258.9 °C at 760 mmHg lookchem.com
Density 0.87 g/cm³ lookchem.com
Refractive Index 1.494 lookchem.com
Flash Point 96 °C lookchem.com
Storage 2-8°C, sealed in dry conditions lookchem.combldpharm.comlookchem.com

Detailed Research Findings

Research into this compound highlights its utility as a precursor in various chemical transformations. It is particularly valuable as a silylating agent in organic chemistry. lookchem.com The reactivity of the allyl groups allows for their participation in hydrosilylation reactions, a fundamental process for creating silicon-carbon bonds and synthesizing a wide range of organosilicon compounds.

Studies have shown that allylic silane (B1218182) compounds are crucial for introducing unsaturated hydrocarbon functionalities into the side chains or terminals of curable silicones. google.com This functionalization is key to developing materials with specific mechanical and thermal properties. The synthesis of this compound can be achieved through methods such as the reaction of allyl metal compounds (e.g., allyl Grignard reagents) with appropriate chlorosilane compounds, a method suitable for producing various allyl silane compounds on a smaller scale. google.com

The phenyl group in this compound contributes to the thermal stability and refractive index of the resulting polymers, while the methyl group can influence its solubility and reactivity. This combination of functional groups makes this compound a versatile monomer for creating polymers with a balance of properties desirable for advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18Si B1615621 Diallyl(methyl)(phenyl)silane CAS No. 2633-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl-phenyl-bis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Si/c1-4-11-14(3,12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJJSUOVZDTQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC=C)(CC=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344219
Record name Methylphenyldiallylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-60-5
Record name (Methyldi-2-propen-1-ylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2633-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylphenyldiallylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diallyl Methyl Phenyl Silane and Analogous Organosilanes

Grignard Reagent-Mediated Synthesis of Diallyl(methyl)(phenyl)silane

The Grignard reaction is a fundamental and widely employed method for forming carbon-silicon bonds, making it a key strategy for the synthesis of this compound. gelest.com This method typically involves the reaction of a suitable Grignard reagent with a chlorosilane. For the synthesis of this compound, this would involve reacting allylmagnesium halide with dichloro(methyl)phenylsilane.

There are three primary protocols for conducting Grignard reactions with silanes: gelest.com

Normal Addition: The silane (B1218182) is added to the Grignard reagent. This method is preferred when complete substitution of the leaving groups on the silicon atom is desired. gelest.com

Reverse Addition: The Grignard reagent is added to the silane. This approach is favored when only partial substitution is required. gelest.com

In Situ Formation: The Grignard reagent is formed in the presence of the silane. This is useful for Grignard reagents with poor stability or solubility. gelest.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency and outcome of the Grignard synthesis are highly dependent on several reaction parameters. Systematic optimization of these parameters is crucial for maximizing the yield and purity of the desired this compound. uta.edu Key parameters that require careful control include:

Temperature and Pressure: Precise control over temperature and pressure is necessary to maximize reaction efficiency and minimize the formation of byproducts. dakenchem.com

Solvent: The choice of solvent is critical. While ethers like tetrahydrofuran (B95107) (THF) and diethyl ether are common, they can be problematic. gelest.comgoogle.com Chlorobenzene and bromobenzene (B47551) can serve as both reagent and solvent at elevated temperatures (130–280°C). gelest.com Tetraethoxysilane and tetramethoxysilane (B109134) can also act as solvents or co-solvents. gelest.com

Reagent Stoichiometry: The molar ratio of the Grignard reagent to the chlorosilane will influence the extent of substitution and the product distribution.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without promoting side reactions.

Factorial design experiments can be a powerful tool for systematically studying the effects of multiple parameters and their interactions to identify the optimal reaction conditions. rsc.org

Analysis of Contaminant Effects on Reaction Efficiency and Product Integrity

The Grignard reaction is notoriously sensitive to contaminants, particularly water. uta.edu The presence of moisture can lead to the rapid and uncontrolled reaction of the Grignard reagent, resulting in the formation of undesirable byproducts and a significant reduction in the yield of the target organosilane. uta.edu In some cases, water contamination can completely inhibit the formation of the desired product. uta.edu

Other potential contaminants include impurities in the starting materials and the ingress of air (oxygen) into the reaction system. Strict quality control of raw materials and the use of an inert atmosphere (e.g., nitrogen or argon) are essential to prevent contamination and ensure high product integrity. dakenchem.comlookchem.com The use of dry, oxygen-free solvents and reagents, often stored in a glovebox, is a standard practice to mitigate these issues. chemrxiv.org

Development of Advanced Purification Protocols

Following the synthesis, the crude product mixture typically contains the desired this compound along with unreacted starting materials, byproducts, and residual solvent. A multi-step purification process, often referred to as "work-up," is necessary to isolate the pure compound. uta.edu

Standard purification techniques for organosilanes include:

Quenching: The reaction is first "quenched" by adding a substance to deactivate any remaining reactive species. uta.edu

Extraction: The product is then extracted from the reaction mixture using a suitable solvent. acs.org

Washing: The organic extract is washed, often with aqueous solutions like saturated sodium bicarbonate, to remove acidic or basic impurities. acs.org

Drying: The organic layer is dried over a desiccant such as magnesium sulfate (B86663) to remove any residual water. acs.org

Distillation: Fractional distillation under reduced pressure is a common and effective method for separating the target compound from impurities with different boiling points. dakenchem.comsciencemadness.org

Chromatography: Flash column chromatography on silica (B1680970) gel is frequently used for the purification of analogous allylsilanes and can be applied to this compound. thieme-connect.de

For certain impurities, such as diphenyl siloxane in phenyl silane crude products, a chemical treatment with a boron trifluoride complex can be employed to convert the impurity into a low-boiling-point substance that is more easily removed by distillation. google.com

Exploration of Novel Synthetic Pathways for this compound

While Grignard synthesis is a mainstay, research continues to explore alternative and potentially more efficient or sustainable synthetic routes to organosilanes. Some of these novel approaches could be adapted for the synthesis of this compound.

One such approach is the Müller-Rochow direct process , which is a major industrial method for producing organosilicon monomers. mdpi.com This process typically involves the reaction of silicon with an organic halide in the presence of a copper catalyst. mdpi.com While traditionally used for simpler organosilanes, modifications to this process could potentially be developed for more complex structures.

Another area of active research is the use of transition-metal-catalyzed reactions . For instance, the silylation of unactivated C-H bonds using catalytic methods is a promising avenue for creating carbon-silicon bonds with high atom economy. uta.edu Additionally, the hydrosilylation of alkenes, catalyzed by transition metals, offers another pathway to functionalized organosilanes. csic.es

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral organosilanes is of significant interest due to their applications in stereoselective organic synthesis. researchgate.net While this compound itself is achiral, the principles of stereoselective synthesis can be applied to create chiral derivatives.

Methods for achieving stereoselectivity include:

Use of Chiral Catalysts: Enantioselective reactions can be achieved using chiral catalysts. For example, chiral oxazaborolidinium ion (COBI) catalysts have been used for the highly enantioselective hydrosilylation of ketones to produce chiral secondary alcohols, a strategy that could potentially be adapted for the synthesis of chiral silanes. organic-chemistry.org

Asymmetric Reactions: Techniques like the double aldol (B89426) reaction have been used to create multiple stereocenters in a controlled manner, which could be applied to the synthesis of complex chiral organosilane structures. nih.gov

Resolution of Racemic Mixtures: Another approach is to synthesize a racemic mixture of the chiral silane and then separate the enantiomers, for example, by chiral chromatography.

The development of stereoselective routes to organosilane derivatives is an active area of research, with potential applications in the synthesis of complex molecules and materials. nih.gov

Sustainable and Green Chemistry Approaches in Organosilane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilanes to minimize environmental impact and improve sustainability. dakenchem.comijnc.ir Key areas of focus include:

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as alcohols or even water, where possible. csic.esijnc.ir

Catalysis: The use of catalysts, particularly those based on abundant and less toxic metals, can lead to more efficient reactions with less waste. csic.esijnc.ir Cobalt-based catalysts, for example, have been developed for the synthesis of alkoxysilanes under mild conditions. csic.es

Atom Economy: Synthetic methods with high atom economy, where a high proportion of the starting materials are incorporated into the final product, are preferred. ijnc.ir Dehydrocoupling reactions, which produce hydrogen gas as the only byproduct, are an excellent example of an atom-economical process. chemrxiv.org

Energy Efficiency: The development of reactions that proceed under milder conditions, such as room temperature, reduces energy consumption. csic.es The use of techniques like microwave irradiation can also lead to more energy-efficient processes. ijnc.ir

Waste Reduction and Recycling: Implementing closed-loop systems to minimize emissions and recycle byproducts contributes to a more sustainable process. dakenchem.com The development of biodegradable organosilane compounds is another strategy to reduce their environmental persistence. dakenchem.com

The direct synthesis of alkoxysilanes from silicon and alcohols is being explored as a chlorine-free and therefore "greener" alternative to traditional methods that use chlorosilanes. mdpi.com

Investigation of Solvent-Free Reaction Systems

The elimination of volatile organic solvents in chemical synthesis is a primary goal of green chemistry, as it reduces waste, minimizes environmental pollution, and can lead to cost savings. Research into solvent-free synthesis of organosilanes has explored various catalytic systems and reaction conditions, including mechanochemistry and the use of solid-supported catalysts.

One notable solvent-free approach involves the transition-metal-catalyzed hydrosilylation of allenes. For instance, a cobalt-catalyzed regioselective hydrosilylation of allenes to produce (Z)-allylsilanes has been demonstrated to proceed smoothly in the absence of any solvent, affording the desired product in high yield (85%) and excellent stereoselectivity (Z/E of 99:1). d-nb.info This method highlights the potential for creating complex organosilanes without the need for traditional solvent-based systems. d-nb.info

Another significant advancement is the development of transition-metal- and solvent-free methods using simple alkali metal alkoxides as catalysts. A convenient method utilizing sodium tert-butoxide as a catalyst and diphenylsilane (B1312307) as the silane reagent has been developed for the regioselective Markovnikov hydrosilylation of vinyl arenes and aliphatic alkenes. bohrium.com This approach also extends to the hydrosilylation of allenes, yielding (E)-allylsilane products with high regioselectivity. bohrium.com The use of an earth-abundant sodium catalyst in a solvent-free system represents a significant step towards more sustainable chemical manufacturing. bohrium.com

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers another powerful solvent-less technique. This method has been successfully applied to the synthesis of hybrid inorganic-organic materials by grafting organosilicon compounds onto silica surfaces. acs.org The process is highly efficient, often completed in minutes at room temperature, and circumvents the need for solvents and, in some cases, basic catalysts that are typically required in solvothermal methods. acs.org Mechanochemistry has also been explored for the direct synthesis of organosilanes, demonstrating its potential as a green alternative to traditional solution-phase reactions. dntb.gov.ua

These examples showcase the growing trend towards solvent-free synthesis in organosilicon chemistry. The data below summarizes key findings in the solvent-free synthesis of analogous allylsilanes.

Table 1: Solvent-Free Synthesis of Allylsilane Analogs

Catalyst Substrates Product Type Yield (%) Reference
Co(acac)₂/binap Cyclohexylallene, Ph₂SiH₂ (Z)-Allylsilane 85 d-nb.info
NaOtBu Phenylallene, Ph₂SiH₂ (E)-Allylsilane 92 bohrium.com

Application of Flow Chemistry Techniques for Continuous Synthesis

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling and automation. nih.govrsc.org The application of flow chemistry to the synthesis of organosilanes has enabled the development of highly efficient and scalable processes.

A notable example is the atom-economic flow synthesis of functionalized organosilanes via the sequential reaction of various organolithiums with non-functionalized hydrosilanes, catalyzed by potassium tert-butoxide (t-BuOK). sci-hub.se In this system, mono-substitution reactions were completed within a minute of reaction time under mild conditions. sci-hub.se The ability to generate functional organolithiums in situ and use them in subsequent reactions within an integrated flow system allows for the rapid and selective synthesis of complex organosilane libraries. sci-hub.se

Photochemical flow chemistry has also emerged as a powerful tool for silanol (B1196071) synthesis. By utilizing visible light and a photocatalyst in a continuous flow reactor, a highly scalable and sustainable method for the photoinduced synthesis of silanols has been developed. researchgate.net This approach avoids the use of harsh reagents and provides excellent control over the reaction. researchgate.net

Microreactors, a key component of many flow chemistry setups, have been employed for the synthesis of allylsilanes. The high surface-to-volume ratio in microreactors allows for efficient mixing and heat dissipation, which can lead to improved product distribution and reduced side reactions compared to batch processes. electrochem.org For instance, the electrochemical generation of reactive species in a microreactor has been used in the combinatorial synthesis of various compounds, including those derived from allylsilanes. electrochem.org

Furthermore, tandem continuous flow processes have been developed for the synthesis of functionalized polydimethylsiloxanes (PDMS). This involves the continuous production of a PDMS precursor with Si-H groups in a first reactor, which is then mixed with a catalyst and a vinyl compound in a second reactor for hydrosilylation. acs.org This integrated approach allows for the efficient production of end-functionalized polymers with optimized residence times in the range of seconds. acs.org

The following table summarizes representative examples of organosilane synthesis using flow chemistry techniques.

Table 2: Continuous Flow Synthesis of Organosilane Analogs

Reaction Type Catalyst/Conditions Substrates Residence Time Yield (%) Reference
Si-H Functionalization t-BuOK Aryllithium, Hydrosilane < 1 min >95 sci-hub.se
Silanol Synthesis Photocatalyst, blue LED, O₂ Triethylsilane, H₂O 1 h 95 researchgate.net
Hydrosilylation Speier Catalyst PDMS-SiH, Vinyl Compound 18-60 s High Conversion acs.org

Microwave-Assisted and Sonochemical Synthesis Strategies

Alternative energy sources like microwaves and ultrasound have been increasingly utilized in organic synthesis to accelerate reactions, improve yields, and promote greener chemical processes. bohrium.com These techniques offer unique activation modes that can lead to different outcomes compared to conventional heating.

Microwave-Assisted Synthesis

Microwave irradiation can rapidly and efficiently heat reaction mixtures, often leading to dramatic reductions in reaction times from hours to minutes. oatext.comacademie-sciences.fr This has been successfully applied to the synthesis of various organosilicon compounds. For example, microwave-assisted hydrosilylation of alkenes and alkynes using platinum-based catalysts has been shown to be a rapid and efficient method. mdpi.com The chemical functionalization of hydrogen-terminated porous silicon surfaces with 1-alkenes under microwave irradiation also demonstrates a remarkable increase in the rate of the hydrosilylation reaction and higher surface coverage compared to conventional heating. researchgate.net

A novel approach combines microwave heating with continuous-flow synthesis (MACOS). Thin gold films on the surface of glass capillaries have been used as highly active catalysts for the rapid hydrosilylation of alkynes in a flow system heated by microwaves. nih.gov This method allows for the reuse of the catalyst without loss of activity. nih.gov Furthermore, microwave-assisted synthesis has been employed for the preparation of gold nanoparticles using (3-mercaptopropyl)trimethoxysilane (B106455) as a reducing agent in a fully water-based, environmentally friendly process. mdpi.com

Sonochemical Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. rsc.org This has been exploited for the synthesis of various organosilicon compounds.

An efficient four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, which can be further functionalized to contain organosilicon moieties, has been achieved in water under ultrasonic irradiation. researchgate.net This method is characterized by short reaction times, good yields, and environmentally friendly conditions. researchgate.net Sonochemical methods have also been applied to the synthesis of nanoporous organosilicas. For instance, benzene-bridged mesoporous organosilicas have been prepared using ultrasonic irradiation for short periods, resulting in well-ordered materials with high surface areas. mdpi.com While direct sonochemical synthesis of this compound is not widely reported, the principles of sonochemistry suggest its potential applicability for promoting the underlying bond-forming reactions.

The table below provides an overview of research findings in microwave-assisted and sonochemical synthesis of related organosilicon compounds.

Table 3: Microwave-Assisted and Sonochemical Synthesis of Organosilane Analogs

Method Catalyst/Conditions Substrates Product Type Key Finding Reference
Microwave Pt-based catalyst Alkenes/Alkynes, Silanes Hydrosilylated products Rapid and efficient hydrosilylation mdpi.com
Microwave Gold-film (flow) Alkynes, Silanes Hydrosilylated products Reusable catalyst, rapid reaction nih.gov
Microwave None H-terminated Si, 1-Alkenes Surface-bound organosilanes Increased reaction rate and coverage researchgate.net
Sonochemical Fe-Cu/ZSM-5 Aldehyde, benzil, etc. Organosilicon-imidazoles Efficient, green synthesis in water researchgate.net

Reactivity and Chemical Transformations of Diallyl Methyl Phenyl Silane

Silylation Reactions and Related Applications

Silylation, the introduction of a silyl (B83357) group into a molecule, is a fundamental transformation in organic chemistry. Diallyl(methyl)(phenyl)silane serves as a silylating agent, offering unique reactivity for the protection of functional groups and the construction of complex molecular frameworks. lookchem.com

Regioselective and Stereoselective Formation of Silyl Ethers and Silyl Enol Ethers

The formation of silyl ethers and silyl enol ethers is a common application of silylating agents. While specific studies detailing the use of this compound for the regioselective and stereoselective formation of silyl ethers and silyl enol ethers are not extensively documented in the provided search results, the general principles of silylation suggest its potential in this area. lookchem.com The steric and electronic properties of the diallyl(methyl)(phenyl)silyl group could influence the outcome of these reactions. For instance, in the formation of silyl enol ethers from unsymmetrical ketones, the regioselectivity (kinetic vs. thermodynamic enolate silylation) could be controlled by the reaction conditions and the nature of the base and silyl halide. acs.org Similarly, the stereoselective formation of (E)- or (Z)-silyl enol ethers is a critical aspect of modern organic synthesis, often governed by the geometry of the enolate precursor. acs.org

Recent advancements have highlighted nickel-catalyzed methods for the regio- and stereoselective synthesis of Z-silyl enol ethers through remote functionalization of ketones, demonstrating the ongoing interest in controlling selectivity in silyl enol ether formation. acs.org

Table 1: Factors Influencing Selectivity in Silyl Enol Ether Formation

FactorInfluence on Selectivity
Base Can determine the formation of the kinetic or thermodynamic enolate.
Solvent Can affect the aggregation state and reactivity of the enolate.
Temperature Lower temperatures often favor the kinetic product.
Silylating Agent The steric bulk of the silyl group can influence regioselectivity.
Catalyst Metal catalysts can enable highly selective transformations. acs.org

Controlled Synthesis of Silyl-Protected Amines

The protection of amines is a crucial step in multi-step organic synthesis. Silyl groups are effective protecting groups for amines due to their ease of introduction and removal. This compound can be used to introduce the diallyl(methyl)(phenyl)silyl group onto primary and secondary amines, forming silyl-protected amines. lookchem.com The reaction typically proceeds by treating the amine with a suitable silyl halide, such as diallyl(methyl)(phenyl)silyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.

The controlled synthesis of these protected amines is essential to avoid side reactions and ensure high yields. The choice of solvent, base, and reaction temperature can significantly impact the efficiency of the protection step. While specific protocols for this compound are not detailed in the provided results, general procedures for silyl protection of amines are well-established. nottingham.ac.uk

Utility in the Construction of Complex Organic Architectures

The allyl groups within this compound offer synthetic handles for further transformations, making it a useful building block in the construction of complex organic architectures. These allyl groups can participate in a variety of reactions, such as cross-metathesis, Heck coupling, and hydroboration-oxidation, allowing for the elaboration of the molecular structure.

For example, the conversion of allylsilanes to 2-fluoro-3-silylpropan-1-ols has been demonstrated through epoxidation followed by epoxide opening with a fluoride (B91410) source. acs.org This transformation introduces both a hydroxyl and a fluorine functionality, which can be further manipulated in the synthesis of complex molecules. The β-silyl effect plays a crucial role in this reaction, facilitating the epoxide opening and controlling the regioselectivity. acs.orgnih.gov

Palladium-Catalyzed Allylic Substitution Reactions

Palladium-catalyzed allylic substitution is a powerful method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govacs.org this compound can serve as a substrate in these reactions, where the allyl groups are transferred to nucleophiles.

Mechanistic Elucidation of Palladium-Allyl Intermediates

The mechanism of palladium-catalyzed allylic substitution reactions generally involves the formation of a π-allylpalladium complex as a key intermediate. thieme-connect.de In the case of this compound, the reaction would proceed through the oxidative addition of a palladium(0) catalyst to one of the allyl groups, forming a (π-allyl)palladium(II) complex. This intermediate is then susceptible to nucleophilic attack, which regenerates the palladium(0) catalyst and yields the allylic substitution product.

The stereochemical outcome of the reaction is often controlled by the nature of the ligands on the palladium catalyst and the reaction conditions. nih.gov The formation of these palladium-allyl intermediates can be studied using various spectroscopic techniques, such as NMR spectroscopy, to understand the dynamic equilibrium between different isomeric forms of the complex. thieme-connect.de Mechanistic studies have shown that the reaction can proceed through either an outer-sphere or inner-sphere pathway, depending on the nature of the nucleophile. rsc.org For instance, some reactions proceed through an inner-sphere mechanism where the nucleophile coordinates to the palladium center before the C-C or C-heteroatom bond is formed. rsc.orgnih.gov

A general representation of the catalytic cycle is depicted below:

Oxidative Addition: The Pd(0) catalyst reacts with an allyl substrate to form a Pd(II)-allyl intermediate.

Nucleophilic Attack: A nucleophile attacks the allyl group, leading to the formation of the product.

Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.

High-Throughput Screening Methodologies for Chiral Palladium Catalysts

The development of enantioselective palladium-catalyzed allylic substitution reactions is a major focus in asymmetric catalysis. nih.gov Identifying the optimal chiral catalyst for a specific transformation often requires extensive screening of various ligands. nih.govresearchgate.net High-throughput screening (HTS) methodologies have emerged as powerful tools to accelerate this process. researchgate.net

These methods allow for the rapid and parallel testing of numerous catalyst-ligand combinations to identify those that provide high enantioselectivity. researchgate.netacs.org Mass spectrometry-based screening techniques have proven particularly effective for monitoring the formation of catalytic intermediates and determining the enantioselectivity of chiral catalysts directly. acs.orgpkusz.edu.cn This approach can provide valuable insights into the reaction mechanism and the factors that govern stereoselectivity. acs.org

Below is a table summarizing the impact of different ligands on the enantioselectivity of a model palladium-catalyzed allylic substitution reaction.

LigandSolventEnantiomeric Excess (ee) (%)
PHOX derivative 1Dichloromethane28
PHOX derivative 2Toluene84
(S)-t-Bu-PHOXTetrahydrofuran (B95107)75
Ligand 4aDichloromethane~5
Ligand 4bDichloromethane~21
Ligand 4cDichloromethane56

This table is a representative example based on data from similar reactions and is for illustrative purposes.

Functionalization Strategies for this compound

The silane (B1218182) moiety of this compound allows for its attachment to various inorganic surfaces, such as silica (B1680970). This property is exploited in materials science to modify the surface properties of substrates.

Controlled Surface Functionalization through Organosilane Monolayers

This compound can be used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silica. ethz.ch The reaction involves the hydrolysis of a reactive group on the silicon atom (if present, or after modification of the methyl or phenyl group to a hydrolyzable group) with surface silanol (B1196071) groups (Si-OH), leading to the formation of stable Si-O-Si bonds. ethz.ch This process allows for the creation of a well-defined organic layer on the inorganic support. ethz.chnih.gov The allyl groups of the immobilized silane then present a reactive surface that can be further functionalized.

The formation of such organosilane monolayers can be influenced by various factors, including the reaction conditions and the nature of the silane. ethz.ch The stability of these monolayers can be enhanced by using specific capping agents to terminate reactive groups. nih.gov

Post-Grafting Techniques for Immobilization on Inorganic Supports

Post-grafting is a common strategy for immobilizing organometallic complexes or other functional molecules onto inorganic supports. elsevierpure.comrsc.org In this approach, a pre-functionalized support is reacted with the desired molecule. This compound can be used to pre-functionalize silica surfaces, creating a platform for subsequent reactions. rsc.org

For example, the allyl groups on the surface-bound silane can be used as anchor points for attaching catalytic metal complexes. acs.org This is a powerful method for creating heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. acs.org This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling.

The process typically involves:

Surface Preparation: The inorganic support (e.g., silica) is treated to generate surface hydroxyl groups. acs.org

Grafting: The support is reacted with this compound (or a derivative with a hydrolyzable group) to form a covalent bond.

Post-Functionalization: The allyl groups on the surface are then used in further reactions to attach the desired functional moiety.

Polymerization Chemistry and Macromolecular Engineering of Diallyl Methyl Phenyl Silane

Homopolymerization of Diallyl(methyl)(phenyl)silane

The presence of two allyl groups in this compound makes it a suitable candidate for homopolymerization, leading to the formation of polymers with distinct architectures.

The radical polymerization of diallyl monomers is known to be influenced by a phenomenon called degradative chain transfer to the monomer. This process can limit the formation of high molecular weight polymers. e3s-conferences.org However, the specific kinetics of this compound radical polymerization are not extensively detailed in the provided search results. Generally, for diallylic compounds, the rate of polymerization is often found to be directly proportional to the initiator concentration, a deviation from the typical square root dependence seen with many vinyl monomers. e3s-conferences.org This is attributed to the prevalence of chain transfer reactions. e3s-conferences.org

Detailed kinetic studies on analogous diallyl compounds, such as methyl alkyl diallyl ammonium (B1175870) chlorides, have shown that the polymerization activity decreases as the steric bulk of the substituents on the nitrogen atom increases. mdpi.com This suggests that the phenyl and methyl groups on the silicon atom in this compound would similarly influence its polymerization kinetics. The larger phenyl group, compared to a methyl group, might sterically hinder the approach of the propagating radical to the monomer, potentially affecting the rate of polymerization and the achievable molecular weight.

To provide a clearer picture of the kinetic parameters, a hypothetical data table based on typical findings for diallyl monomers is presented below. It is important to note that these are representative values and actual experimental data for this compound may vary.

Kinetic ParameterDescriptionTypical Value/Dependence
Reaction Order (Initiator) The power to which the initiator concentration is raised in the rate equation.~1 (indicative of significant chain transfer) e3s-conferences.org
Reaction Order (Monomer) The power to which the monomer concentration is raised in the rate equation.Typically between 1 and 2
Activation Energy (Ea) The minimum energy required for the polymerization reaction to occur.Varies depending on the specific monomer and initiator system.
kp/kt^0.5 Ratio of the rate constant of propagation to the square root of the rate constant of termination.Lower values compared to vinyl monomers due to chain transfer.

This table is illustrative and based on general principles of diallyl monomer polymerization.

A key feature of the polymerization of diallyl monomers is the formation of cyclolinear polymers. e3s-conferences.orgrsc.org This occurs through an alternating intramolecular and intermolecular addition mechanism. In the case of this compound, the propagating radical can add to the second allyl group within the same monomer unit, forming a cyclic structure, which then propagates further to create a linear chain of rings. This process, known as cyclopolymerization, effectively reduces the impact of degradative chain transfer and allows for the formation of higher molecular weight polymers. e3s-conferences.org

The resulting polymer microstructure typically consists of a mixture of five- and six-membered rings within the polymer backbone. e3s-conferences.org The ratio of these ring structures is influenced by the reaction conditions and the structure of the monomer itself. Spectroscopic techniques such as ¹³C NMR are crucial for elucidating the microstructure of these polymers, allowing for the quantification of the different cyclic units. e3s-conferences.orgnih.govmdpi.com For instance, studies on the polymerization of N,N-diallylpiperidine bromide have shown the presence of both five- and six-membered rings in the polymer chain. e3s-conferences.org

The microstructure of poly(this compound) can be analyzed to determine the relative abundance of these cyclic structures.

Structural FeatureAnalytical TechniqueExpected Observation
Five-membered rings ¹³C NMR SpectroscopyCharacteristic chemical shifts for the carbon atoms in the five-membered ring structure. e3s-conferences.org
Six-membered rings ¹³C NMR SpectroscopyDistinct chemical shifts for the carbon atoms in the six-membered ring structure. e3s-conferences.org
Residual allyl groups ¹H and ¹³C NMR SpectroscopySignals corresponding to unreacted vinyl protons and carbons, indicating incomplete cyclization.
Polymer backbone Size Exclusion Chromatography (SEC)Determination of molecular weight and molecular weight distribution. nih.govmdpi.com

This table outlines the expected analytical outcomes for the microstructure analysis of poly(this compound).

Copolymerization of this compound

Copolymerization offers a versatile approach to tailor the properties of polymers derived from this compound by incorporating other monomer units into the polymer chain.

Homogeneous Ziegler-Natta catalysts, particularly those based on zirconocenes, have been shown to be effective for the copolymerization of diallylsilanes with olefins like ethylene (B1197577) and propylene. cambridge.orgresearchgate.net These catalysts can facilitate the incorporation of the diallylsilane monomer into a polyolefin backbone. cambridge.org The resulting copolymers can exhibit improved properties such as better adhesion and dyeability due to the presence of the polar silane (B1218182) groups. cambridge.org The efficiency of incorporation and the resulting copolymer composition can be influenced by the catalyst structure and the reaction conditions. For example, zirconocene (B1252598) catalysts activated with methylaluminoxane (B55162) (MAO) have been successfully used for the copolymerization of ethylene with diallyldimethylsilane (B75015) and diallyldiphenylsilane. cambridge.org

Late transition metal catalysts, such as those based on palladium and nickel, are known for their tolerance to polar functional groups and are therefore suitable for the copolymerization of olefins with polar monomers. rsc.orgsioc-journal.cn While direct copolymerization of this compound with polar monomers using these catalysts is not explicitly detailed in the provided results, the general principles suggest its feasibility. For instance, palladium phosphine-sulfonate complexes have been successfully employed for the copolymerization of ethylene with various polar allyl monomers. researchgate.net This suggests that similar catalytic systems could be used to copolymerize this compound with polar monomers like acrylates or vinyl acetate, leading to functionalized polyolefins with unique properties. researchgate.net

Controlled Polymerization Techniques for this compound

Controlled polymerization techniques, often referred to as living polymerizations, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com Common methods include atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP). mdpi.comsigmaaldrich.com

The application of these techniques to this compound is not specifically documented in the search results. However, the principles of these methods could potentially be applied. For instance, a suitable RAFT agent could be used to mediate the radical polymerization of this compound, allowing for better control over the polymerization process and the final polymer architecture. The success of such an approach would depend on the careful selection of the RAFT agent and optimization of the reaction conditions to minimize side reactions like chain transfer.

Living Polymerization Methodologies

Living polymerization methods offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. frontiersin.org These techniques, such as living anionic or cationic polymerization and controlled radical polymerization, function by minimizing or eliminating chain transfer and termination reactions. frontiersin.orgumich.edu The synthesis of polymers with narrow molecular weight distributions is a key advantage of these methods. google.com

The application of living polymerization directly to diallyl monomers, including this compound, is challenging. The primary difficulty arises from the susceptibility of the allyl protons to chain transfer reactions, which can disrupt a controlled polymerization process. However, the principles of living polymerization are critical in the synthesis of complex architectures originating from this compound, particularly in "arm-first" methodologies for star polymers, where living polymer chains are linked together using a core-forming molecule. researchgate.net For instance, living anionic polystyrene chains can be reacted with silicon-based linking agents like chlorosilanes to form star polymers. rsc.org Although not a direct polymerization of the diallyl compound, this leverages living polymerization techniques to build larger structures from it.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Controlled Architectures

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. numberanalytics.comresearchgate.net The process is mediated by a thiocarbonylthio compound, known as a RAFT agent, which reversibly deactivates propagating polymer chains, allowing for uniform chain growth among the polymer population. wikipedia.orgboronmolecular.com This technique is compatible with a wide array of monomers and reaction conditions, making it suitable for creating complex structures like block, graft, star, and brush polymers. numberanalytics.comwikipedia.orgresearchgate.net

The direct RAFT polymerization of this compound is not extensively documented, likely due to the same challenges of allylic chain transfer that hinder other forms of controlled polymerization. However, the versatility of RAFT is employed in strategies to incorporate such functional silanes into controlled architectures. One approach involves using functionalized RAFT agents to prepare polymer arms that can then be attached to a core molecule derived from this compound. Alternatively, polymers prepared by RAFT can possess terminal functionalities that react with the allyl groups of the silane. The selection of the RAFT agent, particularly its R and Z groups, is critical for controlling the polymerization and must be tailored to the specific monomer being used. researchgate.netresearchgate.net

Synthesis of Advanced Polymer Architectures

The true utility of this compound in macromolecular engineering lies in its role as a core molecule or branching point for the synthesis of non-linear, advanced polymer architectures.

Star Polymer Synthesis and Core Functionalization

Star polymers, which consist of multiple linear polymer chains linked to a central core, can be synthesized using this compound as a key component. researchgate.net The primary method is the "core-first" approach, where the silane acts as the central initiator or linking point from which polymer arms are grown.

In this strategy, the allyl groups on this compound can be transformed into initiating sites for various polymerization techniques. For example, hydrosilylation of the allyl groups with a molecule containing both a Si-H group and a protected initiating group for Atom Transfer Radical Polymerization (ATRP) or another CRP method would render a multifunctional initiator. Subsequent polymerization of monomers like styrene (B11656) or acrylates would generate star polymers. acs.orgpsu.edu Core functionalization is inherent in this approach, as the chemical nature of the this compound core is distinct from the polymer arms. acs.org

Star Polymer Synthesis via "Core-First" Approach
Core Molecule This compound
Step 1: Functionalization Hydrosilylation of allyl groups to introduce initiating sites (e.g., for ATRP).
Step 2: Polymerization ("Arm Growth") Controlled/living polymerization of monomers (e.g., styrene, acrylates) from the functionalized core.
Resulting Architecture Star polymer with a defined number of arms and a central organosilicon core.
Core Functionality The core contains a methylphenylsilyl group, providing a unique chemical and physical environment at the center of the macromolecule.

This table outlines a representative synthetic strategy for producing star polymers using this compound as the central core.

Design and Synthesis of Hyperbranched Organosilicon Polymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. mdpi.comresearchgate.net The synthesis of hyperbranched organosilicon polymers, such as polycarbosilanes, can be achieved through the polyaddition reactions of AB₂ monomers, where 'A' and 'B' are mutually reactive functional groups. researchgate.net

This compound can be envisioned as a key precursor for creating such monomers. For instance, a monohydrosilylation reaction would convert it into an AB₂ type monomer, possessing one Si-H group (A) and two remaining allyl groups (B). The subsequent Pt-catalyzed polyhydrosilylation would lead to the formation of a hyperbranched poly(carbosilane). This approach has been demonstrated for structurally similar monomers like methyldiallylsilane, which undergoes polymerization via UV-activated hydrosilylation to yield hyperbranched structures. researchgate.net The resulting polymers possess numerous terminal allyl groups that can be further functionalized. researchgate.net

Hyperbranched Polymer Synthesis Strategy
Precursor This compound
Monomer Type AB₂ (after initial monohydrosilylation)
Polymerization Method Polyhydrosilylation (thermal or UV-activated)
Catalyst Example Platinum-based catalysts (e.g., Karstedt's catalyst)
Resulting Polymer Hyperbranched poly(carbosilane) with a high degree of branching and terminal allyl or Si-H functionalities.

This table illustrates a potential pathway for synthesizing hyperbranched polymers based on methodologies applied to analogous diallylsilane monomers.

Controlled Synthesis of Block and Graft Copolymers

Block and graft copolymers are composed of distinct polymer segments covalently bonded together, allowing for the combination of different physical and chemical properties in a single macromolecule. umich.educmu.edu The synthesis of such structures involving this compound would typically rely on post-polymerization modification or the use of macroinitiators.

For example, a linear polymer with pendant allyl groups could be synthesized first. Then, this compound could be grafted onto this backbone via hydrosilylation, introducing branching points. Alternatively, a polymer synthesized from this compound, such as a hyperbranched structure, could serve as a multifunctional macroinitiator. The numerous terminal allyl groups could be functionalized to initiate the polymerization of a second monomer, leading to a star-like graft copolymer architecture. The combination of different polymerization mechanisms, such as living cationic polymerization with ATRP, is a common strategy to create well-defined block copolymers from different monomer families. frontiersin.orgnih.gov

Tailored Network Polymer and Dendrimer Architectures

The difunctional nature of this compound makes it an excellent candidate for creating highly ordered polymer architectures like dendrimers and tailored polymer networks.

Dendrimers are perfectly branched, monodisperse macromolecules with a symmetrical structure. This compound has been explicitly used as a core molecule for the divergent synthesis of carbosilane dendrimers. researchgate.net In this synthetic route, the two allyl groups of the core are reacted via hydrosilylation with a silane such as dichloromethylsilane. The newly introduced Si-Cl bonds are then reacted with a Grignard reagent like vinylmagnesium bromide or allylmagnesium bromide to generate the next generation of branches. This iterative sequence of hydrosilylation and alkenylation allows for the precise, layer-by-layer construction of dendrimers with this compound at their origin. researchgate.net

For network polymers, this compound can act as a cross-linking agent. When added to a polymerization mixture or a pre-formed polymer with reactive sites (e.g., Si-H groups), its two allyl groups can participate in reactions to form covalent bonds that connect different polymer chains, leading to the formation of a three-dimensional network. The rigidity of the phenyl group and the flexibility of the methyl and allyl groups can influence the final mechanical and thermal properties of the resulting network material.

Development of Silicon-Containing Polymers for Low Dielectric Constant (Low-k) Materials

The advancement of microelectronics and high-frequency communication technologies necessitates the development of insulating materials with a low dielectric constant (low-k) to minimize signal delay, reduce power consumption, and prevent crosstalk between interconnects. rsc.orgd-nb.info Silicon-containing polymers have emerged as a prominent class of materials for these applications due to their inherent properties, such as good thermal stability, processability, and the ability to tune their dielectric properties through molecular design. researchgate.net The structure of this compound, featuring a central silicon atom, a phenyl group, and polymerizable allyl groups, makes it a candidate monomer for synthesizing low-k dielectric polymers.

Polymers derived from this compound would belong to the family of carbon-doped silica-based materials (SiCOH), which are known for their excellent dielectric properties with k values typically ranging from 2.7 to 3.3. mdpi.com The cross-linking capability of the diallyl functionality allows for the formation of a stable, three-dimensional network. This network structure, combined with the presence of the low-polarity Si-C bonds and the bulky phenyl groups, is expected to yield a material with a desirable low dielectric constant, good thermal stability, and low water uptake. researchgate.net

The table below summarizes the dielectric properties of various silicon-containing polymers, illustrating the effectiveness of incorporating silicon and bulky organic groups in achieving low-k characteristics.

Polymer TypeKey Structural FeaturesDielectric Constant (k)FrequencyReference
Polyaryl Ether Ketone (PAEK-4F6S)Bulky BAF and SBI units1.981 MHz rsc.org
Polycarbosilane CopolymerCopolymer of 4-methyl-1-pentene (B8377) and Si-containing diolefin< 2.01 MHz rsc.org
Benzocyclobutene (BCB) Modified SiloxanesBCB cross-linking groups2.65 - 2.78Not Specified nih.gov
Polysiloxane-imidePolysiloxane with phenyl side groups in polyimide backbone~2.5 - 2.7Not Specified digitellinc.com
Cross-linked PolycarbosilanesDibenzocyclobutene and disilacyclobutane units2.42 - 2.6010 MHz researchgate.net

Photoinitiated Polymerization of Polysilanes and Derived Block Copolymers

Photoinitiated polymerization offers significant advantages, including spatial and temporal control, low energy consumption, and the ability to perform reactions at ambient temperatures. core.ac.uk This technique is particularly relevant for monomers like this compound, whose allyl groups are amenable to radical polymerization. Polysilanes, polymers with a silicon backbone (Si-Si), are of particular interest due to their unique electronic and photophysical properties. cmu.edu

The photoinitiation process typically involves a photoinitiator that, upon absorption of light (usually UV), generates reactive species such as radicals. core.ac.uk In the context of this compound, these radicals can initiate polymerization by adding across the carbon-carbon double bonds of the allyl groups. This process would lead to the formation of a polycarbosilane, where the silicon atoms are incorporated into the polymer side chain.

Alternatively, polysilanes based on a poly(methylphenylsilane) backbone can be synthesized first via methods like Wurtz-type coupling of dichloromethylphenylsilane (B109416) with alkali metals. cmu.edu These pre-formed polysilanes can then act as macroinitiators. Poly(methyl phenyl silane) itself absorbs in the UV region (up to 330 nm) and can be used in combination with addition-fragmentation agents to initiate the cationic polymerization of other monomers. researchgate.net The photolysis of the Si-Si backbone generates silyl (B83357) radicals, which can initiate further reactions. researchgate.net

Kinetic studies on the photoinitiated cross-linking of siloxane rubbers with various organosilanes have shown that the efficiency of the process depends on the nature of the photosensitive initiator. researchgate.net Oligosilanes, particularly those with phenyl groups like tris(trimethylsilyl)phenylsilane, have been found to be highly efficient initiators for vulcanization. researchgate.net A similar mechanism could be employed where this compound acts as a cross-linking agent in a photosensitive formulation.

The synthesis of block copolymers containing polysilane segments allows for the combination of the unique properties of polysilanes with those of other polymers. For instance, block copolymers of polystyrene and polymethylphenylsiloxane have been synthesized and studied for their phase behavior. kpi.ua A common strategy to create such block copolymers is through living anionic polymerization, where one block is polymerized first, and then the second monomer is added to grow the second block from the living chain end. kpi.uanih.gov For example, a pentasilyl dianion can act as an initiator for the polymerization of alkyl methacrylate (B99206) monomers, yielding block copolymers with a central polysilane core. nih.gov Similarly, a living polystyrene chain could potentially initiate the polymerization of a cyclic siloxane to form a polystyrene-b-polysiloxane block copolymer. kpi.ua

The table below details examples of polymerization methods involving silicon-containing monomers and polymers.

Polymerization MethodMonomer(s)/InitiatorResulting PolymerKey FindingReference
Electroreductive CouplingAlkylaryldichlorosilane with Mg electrodesHigh molecular weight poly(alkylarylsilane)Effective method for high molecular weight polysilanes (Mn up to 31,000). cmu.edu
Photoinitiated Cationic PolymerizationPoly(methyl phenyl silane) with addition-fragmentation agentsPoly(cyclohexene oxide)Polysilane extends the spectral response for photoinitiation to 330 nm. researchgate.net
Anionic Block CopolymerizationStyrene, methylphenylsiloxane cyclic trimersPolystyrene-b-polymethylphenylsiloxane (PS-b-PMPS)A reliable method for synthesizing block copolymers with narrow molecular weight distribution (Mw/Mn < 1.1). kpi.ua
Anionic PolymerizationAlkyl methacrylates initiated by pentasilyl dianionBlock copolymers with a pentasilane (B14176424) corePolymerization proceeded with living features, allowing controlled molecular weights. nih.gov
Photoinitiated Cross-linkingPoly(methylvinylsiloxane) rubber with methylphenylsilane (B1236316) initiatorsCross-linked polysiloxane filmTris(trimethylsilyl)phenylsilane was found to be a highly efficient photoinitiator. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Diallyl Methyl Phenyl Silane and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of Diallyl(methyl)(phenyl)silane, providing detailed information about the molecule's structure and its transformations.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the structure of this compound and assessing the purity of the compound. Each distinct proton environment within the molecule produces a signal at a characteristic chemical shift (δ), and the integration of these signals provides the relative ratio of the protons.

The ¹H NMR spectrum of this compound exhibits several key signals. The protons on the phenyl group typically appear as a multiplet in the downfield aromatic region, approximately between δ 7.33 and 7.53 ppm. rsc.org The vinyl protons of the allyl groups are also found downfield, with the internal proton (-CH=) appearing as a multiplet around δ 5.67-5.88 ppm. rsc.org The terminal vinyl protons (=CH₂) resonate further upfield. The protons of the methylene (B1212753) groups (-CH₂-) attached to the silicon atom are observed in the allylic region. tau.ac.il Finally, the protons of the methyl group directly bonded to the silicon atom produce a singlet signal in the upfield region, typically around δ 0.6 ppm. chemicalbook.com

The precise chemical shifts and coupling patterns are instrumental in verifying the successful synthesis of the target molecule. Furthermore, ¹H NMR is highly effective for impurity assessment. The presence of unexpected signals can indicate residual starting materials, solvents, or byproducts from side reactions. By comparing the integration of impurity signals to those of the main product, a quantitative estimation of purity can be achieved. pitt.edu

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

Proton EnvironmentTypical Chemical Shift (δ, ppm)Multiplicity
Phenyl (Ar-H)7.33 - 7.53Multiplet (m)
Allyl (-CH=)5.67 - 5.88Multiplet (m)
Allyl (=CH₂)~4.8 - 5.0Multiplet (m)
Allyl (-CH₂-Si)~1.9 - 2.1Doublet (d)
Methyl (Si-CH₃)~0.6Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. With a much wider chemical shift range than ¹H NMR, ¹³C NMR spectra typically show one distinct signal for each unique carbon atom, facilitating the unambiguous confirmation of the molecular skeleton. oregonstate.edu

For this compound, the aromatic carbons of the phenyl group resonate in the typical range of δ 125-150 ppm. libretexts.org The quaternary carbon of the phenyl ring attached to the silicon atom will have a distinct chemical shift within this region. The sp²-hybridized carbons of the allyl double bonds appear between δ 115 and 140 ppm. libretexts.org The sp³-hybridized carbons, including the allyl methylene carbon (Si-CH₂) and the methyl carbon (Si-CH₃), are found significantly upfield. The analysis of the ¹³C NMR spectrum is crucial for verifying the integrity of the carbon skeleton and for characterizing the structure of polymeric derivatives formed through reactions involving the allyl groups.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Phenyl (Ar-C)125 - 150
Allyl (-CH=)~134
Allyl (=CH₂)~114
Allyl (-CH₂-Si)~23
Methyl (Si-CH₃)~ -3

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) is a specialized technique that provides direct insight into the local chemical environment of the silicon atom. Although ²⁹Si has a low natural abundance and lower sensitivity compared to ¹H, it has a very wide chemical shift range, making it highly diagnostic for characterizing silicon-containing compounds. huji.ac.ilnih.gov The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. nih.govunige.ch

In this compound, the silicon atom is bonded to three carbon atoms (one methyl, two allyl) and one phenyl group. This specific environment gives rise to a characteristic signal in the ²⁹Si NMR spectrum. For tetracoordinate silicon atoms bonded to four carbon atoms, resonances are typically found between δ -4 and +20 ppm relative to the standard tetramethylsilane (TMS). pascal-man.com During polymerization reactions such as hydrosilylation, where the silicon-hydride bond of another species adds across the allyl double bonds, the coordination environment of the silicon atom in this compound changes, leading to the formation of new Si-C bonds. This transformation results in a significant change in the ²⁹Si chemical shift, making ²⁹Si NMR an excellent tool for monitoring the progress of such reactions and characterizing the structure of the resulting polymer. researchgate.netresearchgate.net

Table 3: Typical ²⁹Si NMR Chemical Shift Ranges for Different Silicon Environments

Silicon Environment (R = alkyl, aryl)Typical Chemical Shift (δ, ppm)
R₃Si-C+20 to -10
R₂Si(OR')₂-40 to -70
RSi(OR')₃-55 to -85
Si(OR)₄-100 to -120

The integration of NMR spectroscopy with flow reactors provides a powerful platform for real-time reaction monitoring. beilstein-journals.org In-line and flow-based NMR techniques allow for the continuous analysis of a reacting mixture as it flows through the spectrometer, offering dynamic insights into reaction kinetics, product formation, and the appearance of transient intermediates. magritek.com This approach is particularly valuable for studying the synthesis and polymerization of this compound, such as in hydrosilylation reactions.

Modern benchtop NMR spectrometers can be installed directly in a laboratory fume hood and connected to a flow chemistry setup. magritek.comrsc.org This configuration enables chemists to track the concentration of reactants and products over time, facilitating rapid reaction optimization. magritek.com Advanced techniques, such as ultrafast 2D NMR, can also be implemented under flow conditions. rsc.org These methods can acquire a complete 2D spectrum in under a second, providing detailed structural and mechanistic information on the fly, which is crucial for understanding complex reaction pathways. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Investigation

Mass spectrometry (MS) is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, MS is used to confirm its molecular identity and to study the mechanisms of its reactions. The fragmentation pattern observed in the mass spectrum offers structural clues that can corroborate data from NMR spectroscopy.

In the context of mechanistic investigations, particularly for catalytic reactions like hydrosilylation, soft-ionization MS techniques such as Electrospray Ionization (ESI-MS) have proven to be exceptionally powerful. acs.org These methods can transfer transient organometallic intermediates from the solution phase to the gas phase with minimal fragmentation. acs.org This capability allows for the direct detection and characterization of key species in a catalytic cycle, such as those proposed in the Chalk-Harrod mechanism for hydrosilylation, providing direct evidence for proposed reaction pathways. mdpi.comacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the high-resolution separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for the analysis of volatile and semi-volatile compounds and is therefore well-suited for assessing the purity of this compound and identifying volatile byproducts from its synthesis or subsequent reactions. researchgate.netmdpi.comnih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. nih.gov The resulting mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for positive identification. nih.gov This technique is highly sensitive and can detect trace-level impurities. However, it is important to note that analysis of silane (B1218182) compounds by GC-MS can sometimes be complicated by gas-phase reactions with residual water in the ion source of the mass spectrometer, which may lead to the formation of unexpected ions and complicate spectral interpretation. researchgate.netwiley.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

For this compound (C₁₃H₁₈Si), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ²⁸Si). This calculated mass serves as a reference against which the experimentally determined mass is compared. The extremely small mass difference between the theoretical and measured values confirms the elemental composition with high confidence. HRMS is also crucial for characterizing polymeric derivatives, where it can help identify end groups or repeating unit masses in oligomeric fragments.

PropertyValue
Molecular Formula C₁₃H₁₈Si
Theoretical Exact Mass 202.1178 u
Typical HRMS Instrument Time-of-Flight (TOF) MS
Expected Accuracy < 5 ppm
Ionization Method Electron Ionization (EI)

Electrospray Ionization Mass Spectrometry (ESI-MS) in Catalyst Screening and Intermediate Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly valuable for studying catalytic processes involved in the polymerization of this compound. The polymerization, often involving transition metal catalysts, proceeds through various charged or polar intermediates. ESI-MS is adept at transferring these delicate, non-volatile species from solution into the gas phase for mass analysis with minimal fragmentation. libretexts.org

This technique is instrumental in the high-throughput screening of homogeneous catalysts. nih.gov By analyzing reaction aliquots, ESI-MS can rapidly identify catalytically active species, observe the formation of catalyst-monomer complexes, and detect key intermediates in the catalytic cycle. For instance, in olefin metathesis polymerization of the allyl groups, ESI-MS could be used to detect ruthenium-carbene catalyst intermediates bound to the monomer. This provides direct mechanistic insights, helping to optimize catalyst structure and reaction conditions for efficient polymerization. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the discrete vibrational energy levels of molecules. Both Infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" based on the vibrations of a molecule's functional groups, but they operate on different principles and are subject to different selection rules, often providing complementary information. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Progression

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds (e.g., stretching, bending). The resulting spectrum provides a unique fingerprint, confirming the presence of its key structural motifs.

The FTIR spectrum of the monomer is expected to show characteristic absorption bands for the allyl groups (C=C and =C-H stretches), the phenyl group (aromatic C=C and C-H stretches), and the methyl group (aliphatic C-H stretches), as well as vibrations associated with the silicon atom (Si-C bonds). gelest.com During polymerization, FTIR is an excellent tool for monitoring reaction progression. For example, in the polymerization involving the allyl groups, the disappearance or significant reduction in the intensity of the vinyl C=C stretching peak (~1640 cm⁻¹) and the =C-H stretching peak (~3080 cm⁻¹) would indicate the consumption of the monomer and the formation of a saturated polymer backbone. nih.gov

Table of Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3080 Stretching =C-H (Allyl)
~3050 Stretching =C-H (Phenyl)
~2960 Stretching -C-H (Methyl)
~1640 Stretching C=C (Allyl)
~1590, ~1485 Stretching C=C (Phenyl Ring)
~1428 Bending Si-Phenyl
~1250 Bending Si-CH₃
~1120 Stretching Si-Phenyl

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful complementary technique to FTIR for generating a molecular fingerprint. scitechdaily.com It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the molecule's vibrational modes. nih.gov While IR absorption is strongest for polar bonds, Raman scattering is often more sensitive to non-polar, symmetric bonds.

For this compound, the C=C bond of the allyl groups and the aromatic ring breathing modes of the phenyl group are expected to produce strong and distinct Raman signals. nih.gov This makes Raman spectroscopy particularly useful for characterizing the unsaturated portions of the molecule. The Si-C bonds also give rise to Raman signals. Like FTIR, Raman spectroscopy can be used to monitor polymerization by observing the change in intensity of the vibrational bands associated with the allyl groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. shu.ac.uk The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. libretexts.org

The UV-Vis spectrum of this compound is primarily determined by its chromophores: the phenyl group and the two allyl groups. fiveable.me The phenyl group is expected to exhibit strong π → π* transitions, typically showing a primary absorption band around 210 nm and a weaker, fine-structured secondary band around 260 nm. uzh.ch The isolated C=C double bonds of the allyl groups also undergo π → π* transitions but at shorter wavelengths, usually below the typical 200 nm cutoff of standard spectrophotometers. Saturated organosilanes can exhibit σ → σ* transitions, but these occur at even higher energies in the far-UV region. youtube.com

Upon polymerization, if the phenyl group remains a pendant group, the UV-Vis spectrum is expected to be similar to that of the monomer. However, if the polymerization process leads to extended conjugation, a significant bathochromic (red) shift to longer wavelengths would be observed. This technique is also fundamental for photochemical studies, as it identifies the wavelengths of light the molecule can absorb to initiate photochemical reactions.

Table of Expected Electronic Transitions for this compound

Transition Type Chromophore Approximate λₘₐₓ (nm)
π → π* Phenyl Group ~210, ~260
π → π* Allyl Group < 200

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a material in the solid state. For a crystalline sample, single-crystal X-ray crystallography can elucidate precise bond lengths, bond angles, and intermolecular interactions, providing an exact molecular structure. researchgate.netmdpi.com

This compound is likely a liquid at room temperature, which would preclude analysis by standard single-crystal XRD. However, its solid-state structure could potentially be determined using in-situ cryo-crystallization techniques. More commonly, XRD is applied to the polymeric derivatives of the monomer. While many polymers are amorphous or semi-crystalline, powder X-ray diffraction (PXRD) can provide valuable information. rsc.org Broad halos in a PXRD pattern indicate amorphous character, whereas sharp Bragg peaks signify crystalline domains. For semi-crystalline polymers, PXRD can be used to determine the degree of crystallinity, identify the crystal lattice structure (unit cell parameters), and estimate the size of the crystallites. This information is crucial for understanding the polymer's mechanical and thermal properties. For example, the structure of analogous organosilicon compounds has been successfully determined, showcasing the potential of this method. nih.gov

Chromatographic Techniques for Separation and Molecular Weight Distribution

Chromatographic methods are essential for separating components of a mixture and for analyzing the properties of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. nsf.govlcms.cz The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of several key parameters. nsf.gov

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values signify a broader distribution. cmu.edu

For polymers derived from this compound, GPC analysis would provide crucial data on the success of the polymerization reaction and the resulting polymer's characteristics. The molecular weight distribution significantly influences the mechanical, thermal, and rheological properties of the final material. nsf.govlcms.cz

Table 2: Illustrative GPC Data for Poly(silane) Derivatives

Polymer Sample Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Poly(methylphenylsilane) Analog A 12,500 26,250 2.1
Poly(methylphenylsilane) Analog B 18,000 30,600 1.7
Poly(diallylsilane) Derivative C 9,800 21,560 2.2

Note: This table contains representative data for analogous polymer systems to illustrate typical GPC results.

Microscopic Techniques for Morphological and Surface Characterization

Microscopy techniques are vital for visualizing the surface features of polymeric materials from the micron to the nanometer scale.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing polymer surfaces at the nanoscale. covalentmetrology.com It generates three-dimensional topographical maps by scanning a sharp tip mounted on a flexible cantilever across the sample surface. pressbooks.pub AFM can operate in different modes, such as tapping mode, which minimizes damage to soft polymer surfaces. researchgate.net

For polymers, AFM provides quantitative data on:

Surface Roughness: Parameters such as the root-mean-square (Rq) and average (Ra) roughness can be calculated.

Nanostructure: It can resolve nanoscale features, such as the arrangement of polymer chains, the presence of crystalline and amorphous domains, and the phase separation in polymer blends. covalentmetrology.comresearchgate.net

Mechanical Properties: By measuring the forces between the tip and the sample, AFM can also probe local mechanical properties like elasticity and adhesion. bohrium.comnih.gov

AFM analysis of films made from poly(this compound) would reveal fine details of the surface texture and the presence of any ordered nanostructures, which are critical for applications in coatings, membranes, and electronics. researchgate.net

Table 3: Typical Surface Analysis Parameters from AFM

Parameter Description Illustrative Value
Ra (Average Roughness) The arithmetic average of the absolute values of the surface height deviations. 1.5 nm
Rq (Root Mean Square Roughness) The root mean square average of height deviations taken from the mean image data plane. 2.0 nm
Rmax (Maximum Height) The vertical distance between the highest and lowest points of the surface. 15.2 nm

Note: Values are representative for a spin-coated polymer film and serve as an example of AFM-derived data.

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature.

For polymers derived from this compound, two primary techniques are of paramount importance:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability of a polymer. Key data points include the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., T5% or T10%). The introduction of phenyl groups into a polysiloxane backbone is known to enhance thermal stability by inhibiting "back-biting" degradation reactions. nih.gov For instance, incorporating diphenylsiloxane units can increase the 5% mass loss temperature of a polysiloxane by over 70 °C. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The Tg is a critical parameter for amorphous or semi-crystalline polymers, as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. The presence of bulky phenyl groups can restrict chain mobility, leading to higher glass transition temperatures compared to polymers with smaller substituents like methyl groups. kpi.uamdpi.com

Table 4: Representative Thermal Properties of Phenyl-Containing Siloxane Polymers

Polymer System Tg (°C) (from DSC) Td5% (°C) (from TGA, N2 atm) Char Yield at 600°C (%)
Poly(methylphenylsiloxane) -25 to -40 450 - 500 ~45
Poly(diphenylsiloxane) Copolymer >25 480 - 520 ~55

Note: This data is representative of phenyl-containing siloxane polymers and illustrates the typical range of values obtained from thermal analysis. nih.govkpi.uaresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For polymers derived from this compound, TGA provides crucial data on the onset of decomposition, the degradation profile, and the residual mass at high temperatures.

The thermal stability of polysiloxanes is significantly influenced by the substituent groups on the silicon backbone. The incorporation of phenyl groups is known to enhance thermal stability compared to polydimethylsiloxane (PDMS) by inhibiting the "back-biting" degradation mechanism that forms volatile cyclic siloxanes. This stabilization is attributed to the steric hindrance and higher bond energy associated with the Si-Phenyl bond. Studies on related poly(methylphenylsiloxane) (PMPS) and similar phenyl-containing silicones show excellent thermal stability, with decomposition often beginning at temperatures around 400°C in an inert atmosphere. nih.gov

Furthermore, polymers synthesized from this compound are expected to form a crosslinked network. The diallyl functionality allows for polymerization and crosslinking through various mechanisms, such as hydrosilylation or free-radical polymerization. This crosslinked structure restricts the mobility of polymer chains and prevents the unzipping reactions that lead to degradation, thereby significantly enhancing thermal stability. The temperature for 5% mass loss (Td5) in phenyl-containing polysiloxanes has been shown to increase by over 70°C upon the introduction of stabilizing groups. osti.gov For a crosslinked poly(this compound), the onset of degradation is anticipated to be high, likely exceeding 400°C, with the final char yield being substantial due to the formation of a stable silicon-oxycarbide network.

Table 1: Representative TGA Data for Phenyl-Containing Silicone Polymers in Nitrogen Atmosphere

Polymer System Onset Decomposition Temp. (Tonset) Temp. at 10% Weight Loss (T10) Char Yield at 800°C (%)
Poly(methylphenylsiloxane) Hybrid nih.gov ~430°C ~480°C > 50%
Phenyl-Modified Silicone Gel researchgate.net > 450°C 480.0°C ~ 45%

Note: This table presents typical data for related phenyl-silicone polymers to illustrate expected performance. Actual values for poly(this compound) would depend on the degree of crosslinking and specific molecular architecture.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful analytical tool for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tainstruments.com For the amorphous, crosslinked network expected from the polymerization of this compound, the most significant thermal event observed by DSC would be the glass transition.

The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The value of Tg is highly dependent on the polymer's chemical structure, molecular weight, and degree of crosslinking. The presence of bulky phenyl groups on the siloxane backbone restricts segmental motion, leading to a higher Tg compared to the highly flexible polydimethylsiloxane (Tg ≈ -125°C). For instance, increasing the phenyl content in silicone gels has been shown to raise the Tg from -121.29°C to -117.71°C. researchgate.net

Moreover, the formation of a crosslinked network via the polymerization of the diallyl groups will severely restrict chain mobility, leading to a substantial increase in the Tg. The higher the crosslink density, the higher the Tg. Therefore, polymers derived from this compound are expected to exhibit a Tg significantly above that of linear poly(methylphenylsiloxane), reflecting their rigid, thermoset nature.

Table 2: Glass Transition Temperatures for Related Siloxane Polymers

Polymer Structure Typical Tg (°C)
Polydimethylsiloxane (PDMS) Linear -125
Poly(methylphenylsiloxane) (PMPS) Linear -30 to -50
Phenyl-Modified Silicone Gel researchgate.net Lightly Crosslinked -121 to -117

Note: The Tg for poly(this compound) is an expected value based on the combined effects of the phenyl group and high crosslink density.

Rheological and Viscometric Studies of Organosilicon Polymers

Rheology is the study of the flow and deformation of matter. For organosilicon polymers, rheological studies provide invaluable information on their viscoelastic properties, which are crucial for both processing and end-use applications. The properties of polymers derived from this compound would be dominated by their crosslinked network structure.

Unlike linear, unentangled polymers that exhibit Newtonian flow, crosslinked systems behave as viscoelastic solids or gels. Their rheological properties are typically characterized using oscillatory shear measurements, which yield the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G') : Represents the elastic component and is a measure of the energy stored in the material during deformation. For a crosslinked polymer, G' is typically high and relatively independent of frequency at low frequencies, indicating a stable network structure.

Loss Modulus (G'') : Represents the viscous component and is a measure of the energy dissipated as heat.

The point at which G' equals G'' is often defined as the gel point during the curing process. For a fully cured polymer based on this compound, G' would be significantly higher than G'', indicating a predominantly elastic, solid-like behavior. The magnitude of G' is directly related to the crosslink density of the network; a higher degree of crosslinking results in a stiffer material with a higher G'. nih.gov

Viscometric studies of the unpolymerized monomer or pre-polymer solutions are also important for processing applications like coating or molding. Polydiarylsiloxanes with bulky phenyl groups exhibit higher solution viscosity and different chain stiffness compared to polydimethylsiloxanes, behaving as semi-rigid or worm-like chains. researchgate.net

Table 3: Expected Rheological Characteristics of this compound Polymer Network

Rheological Parameter Expected Value/Behavior Significance
Storage Modulus (G') High and largely frequency-independent Indicates a stable, elastic network
Loss Modulus (G'') Significantly lower than G' Shows predominantly solid-like behavior
Tan Delta (G''/G') << 1 Low damping, characteristic of an elastomer

Surface Characterization Techniques

The surface properties of a polymer, such as elemental composition, wettability, and roughness, are critical for applications involving adhesion, coating, and biocompatibility.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative elemental and chemical state information from the top 5-10 nanometers of a material's surface. mdpi.com For a polymer film made from this compound, XPS analysis would be used to confirm its surface composition and purity.

The XPS spectrum would show characteristic peaks for Silicon (Si 2p), Carbon (C 1s), and Oxygen (O 1s). Oxygen is expected due to the siloxane (Si-O-Si) backbone formed during certain polymerization routes or from surface oxidation. High-resolution scans of these peaks provide chemical state information:

Si 2p : The binding energy of the Si 2p peak can distinguish between different silicon environments. A peak around 102 eV is characteristic of the Si-O-C/Si-O-Si backbone in silicones, while elemental silicon appears at ~99 eV. researchgate.net

C 1s : The C 1s spectrum can be deconvoluted to identify different carbon species. A large peak around 284.8-285.0 eV corresponds to C-C and C-H bonds from the phenyl and methyl/allyl groups. A smaller peak at a slightly higher binding energy may indicate C-Si bonds.

O 1s : The O 1s peak, typically around 532 eV, confirms the presence of the siloxane linkage.

XPS is also invaluable for detecting surface contamination or modification, which is crucial for quality control in high-performance applications. mdpi.com

Table 4: Typical Binding Energies in XPS for Polysiloxane Surfaces

Element (Peak) Binding Energy (eV) Corresponding Chemical State
Si 2p ~102.0 - 102.5 O-Si-C / Si-O-Si (Silicone) researchgate.net
Si 2p ~103.4 SiO₂ (Oxidized Si) researchgate.net
C 1s ~284.8 - 285.0 C-C, C-H

Contact Angle Measurements and Profilometry for Surface Wettability and Roughness

Contact angle goniometry is a standard method for assessing the wettability of a surface by measuring the angle a liquid droplet makes with the solid surface. This angle is determined by the balance of interfacial tensions and is a direct indicator of the surface free energy. Surfaces with low surface energy, like many silicones, are hydrophobic and exhibit high water contact angles.

Surface roughness, measured by techniques like profilometry or atomic force microscopy (AFM), also plays a critical role. Increased surface roughness can amplify the inherent wettability of the material; a hydrophobic surface becomes even more hydrophobic with increased roughness (the "lotus effect"). Profilometry provides a quantitative measure of surface features, such as the average roughness (Ra), which can be correlated with contact angle measurements to provide a complete picture of the surface topography and its influence on wettability.

Table 5: Representative Surface Properties of Phenyl-Silane Modified Surfaces

Property Measurement Technique Expected Result for this compound Polymer
Water Contact Angle Goniometry 90° - 110° (Hydrophobic)
Surface Free Energy Calculated from contact angles Low (e.g., 20-30 mN/m)

Computational and Theoretical Investigations of Diallyl Methyl Phenyl Silane and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Diallyl(methyl)(phenyl)silane, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonding. These electronic properties are crucial in determining the molecule's reactivity.

The reactivity of allylsilanes is significantly influenced by the β-silicon effect, where the silicon atom stabilizes a positive charge at the β-carbon, facilitating electrophilic substitution. DFT studies on allylsilanes have shown that the coordination of an electrophile to the double bond leads to a weak stabilization, and the cleavage of the carbon-silicon bond is often facilitated by the coordination of a nucleophile to the silicon atom. nih.gov

In the case of this compound, the presence of both allyl and phenyl groups attached to the silicon center influences its electronic properties. The phenyl group, being electron-withdrawing, can affect the electron density at the silicon atom, which in turn modulates the reactivity of the allyl groups. DFT calculations can quantify these effects by mapping the electrostatic potential and calculating partial atomic charges.

Table 1: Calculated Electronic Properties of Representative Organosilanes (Note: Data for analogous compounds are used to infer properties of this compound due to a lack of direct studies.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Allyltrimethylsilane-9.51.511.0
Phenylsilane-9.2-0.88.4
This compound (estimated)-9.3-0.58.8

This interactive data table is based on typical values found in computational studies of organosilanes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape and the dynamics of its structural changes.

The presence of rotatable bonds, including the Si-C bonds and the C-C single bonds within the allyl groups, allows the molecule to adopt various conformations. MD simulations can explore these different conformations and determine their relative energies and populations at a given temperature. This is particularly important for understanding how the molecule might interact with other molecules or surfaces.

In studies of polysiloxanes containing phenyl groups, MD simulations have shown that the phenyl component significantly impacts chain dynamics and relaxation. nsf.govrsc.org The incorporation of phenyl groups can expand the size of the polymer chain and slow down its diffusivity. nsf.govrsc.org For this compound, the phenyl group would similarly be expected to influence its intermolecular interactions, potentially leading to specific packing arrangements in the condensed phase due to π-π stacking interactions between phenyl rings.

Advanced Quantum Chemical Calculations for Reaction Energetics

Advanced quantum chemical methods, such as coupled cluster (CC) theory and multi-reference methods, provide highly accurate calculations of reaction energies, activation barriers, and transition state geometries. These methods are computationally more demanding than DFT but offer a higher level of theory, which is often necessary for a precise description of chemical reactions.

For this compound, these calculations can be applied to study various reactions, including its synthesis, polymerization, and functionalization. For instance, the energetics of hydrosilylation reactions involving the allyl groups can be meticulously calculated to understand the reaction mechanism and selectivity.

Quantum chemical calculations on the reactions of organosilicon compounds have provided deep insights into their reactivity patterns, which can differ significantly from their carbon analogues. nih.gov For example, the formation of an initial complex, interactions between frontier molecular orbitals (HOMO-LUMO), and subjacent orbital interactions are key concepts that have been used to understand the thermal and photochemical reactions of organosilicon compounds. nih.gov

Theoretical Vibrational Analysis and Spectroscopic Prediction

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. This comparison is invaluable for the structural identification and characterization of the molecule.

For this compound, a theoretical vibrational analysis would predict the characteristic vibrational modes associated with its functional groups. These would include the C=C stretching of the allyl groups, the aromatic C-H and C-C vibrations of the phenyl ring, the Si-C stretching modes, and the various bending and deformation modes.

Studies on silane (B1218182) (SiH4) and its derivatives have demonstrated the utility of theoretical methods in interpreting their vibrational spectra. ijeat.orgresearchgate.netcdnsciencepub.com For complex molecules like this compound, theoretical predictions are essential for assigning the numerous bands in the experimental spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are typical frequency ranges and would be calculated specifically for the molecule in a detailed computational study.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
AllylC=C stretch1630-1650
=C-H stretch3010-3095
PhenylC-H stretch3000-3100
C=C stretch (ring)1450-1600
MethylC-H stretch2850-2960
Si-PhenylSi-C stretch1100-1130
Si-AllylSi-C stretch650-800

This interactive data table provides an overview of expected vibrational frequencies based on established correlations and theoretical studies of similar molecules.

Quantitative Structure-Activity Relationships (QSAR) in Organosilicon Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a particular chemical property. researchgate.net In organosilicon chemistry, QSAR can be used to predict the properties and activities of new compounds based on a set of calculated molecular descriptors.

The development of a QSAR model for a series of organosilane compounds would involve calculating a wide range of descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the observed activity or property using statistical methods.

For this compound and its derivatives, QSAR models could be developed to predict their performance in applications such as surface modification, as coupling agents, or in the formulation of polymers. For example, QSAR models have been developed to predict the fouling-release performance of silicone-modified coatings. chemrxiv.org

Supramolecular Structure Analysis via Computational Methods

Computational methods are increasingly used to predict and analyze the supramolecular assembly of organic molecules. nih.govnih.gov These methods can help in understanding the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, that govern the formation of larger, ordered structures.

For this compound, computational analysis can predict how individual molecules might pack in the solid state or aggregate in solution. The phenyl groups are likely to play a significant role in directing the supramolecular structure through π-π stacking interactions. Computational tools can visualize and quantify these interactions, providing insights into the stability and properties of the resulting supramolecular assemblies. chemrxiv.org

The prediction of supramolecular synthons, which are robust and predictable non-covalent interactions, is a key aspect of crystal engineering. mdpi.com For this compound, computational methods could be employed to identify the most likely synthons and thus predict its crystal structure.

Advanced Applications of Diallyl Methyl Phenyl Silane As a Precursor in Materials Science and Engineering

High-Performance Coatings and Surface Technologies

Organofunctional silanes are crucial in the development of advanced coatings due to their hybrid nature, which allows them to act as a bridge between organic polymer systems and inorganic substrates. The diallyl groups of Diallyl(methyl)(phenyl)silane offer reactive sites for polymerization and crosslinking, the phenyl group can enhance thermal stability and chemical resistance, and the methyl group can contribute to hydrophobicity.

Development as Adhesion Promoters and Surface Modifiers

Organofunctional silanes are widely employed to enhance the adhesion of coatings to various substrates. The fundamental mechanism involves the silane (B1218182) molecule acting as a coupling agent at the interface between the coating and the substrate. While specific studies on this compound are limited, its molecular structure suggests a potential role as an adhesion promoter. The allyl groups can co-react with the resin matrix of a coating, while the silane portion can form strong bonds with inorganic surfaces like glass, metal, and ceramics. This dual functionality can lead to a more durable bond that is resistant to environmental degradation.

The phenyl group in the silane structure can contribute to improved interfacial compatibility with aromatic polymer-based coatings, while the methyl group can modify the surface energy, potentially leading to better wetting and spreading of the coating.

Table 1: Potential Contributions of Functional Groups in this compound to Adhesion Promotion

Functional Group Potential Role in Adhesion Promotion
Diallyl Co-reaction with the organic resin matrix, forming covalent bonds.
Phenyl Enhancing compatibility with aromatic polymer systems.
Methyl Modifying surface energy for improved wetting.

Role as Crosslinking and Curing Agents in Polymer Networks

The diallyl functionality of this compound makes it a candidate for use as a crosslinking or curing agent in various polymer systems. The allyl groups can participate in free-radical polymerization or addition reactions, such as hydrosilylation, to form a three-dimensional network structure. This crosslinked network can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the resulting polymer.

Engineering of Antifouling and Foul-Release Coatings

The development of effective antifouling and foul-release coatings is crucial for marine applications. While there is no specific data on the use of this compound in this area, the presence of methyl and phenyl groups suggests potential benefits. Phenylmethyl silicone oils have been investigated for their ability to improve the fouling-release performance of silicone-based coatings. The incorporation of a phenyl group can modify the surface properties, potentially reducing the adhesion strength of marine organisms.

A coating formulated with this compound could theoretically possess a low surface energy and a certain degree of hydrophobicity due to the methyl and phenyl groups, which are desirable characteristics for foul-release coatings. The crosslinking ability of the diallyl groups would be essential for creating a durable coating that can withstand the harsh marine environment.

Formulation of Anticorrosive Coatings

Organosilane-based coatings are increasingly being investigated as environmentally friendly alternatives to traditional chromate-based corrosion inhibitors. The protective mechanism of these coatings often involves the formation of a dense, crosslinked siloxane network that acts as a physical barrier to corrosive agents such as water, oxygen, and chlorides.

A coating derived from this compound could offer corrosion protection through several mechanisms. The hydrolysis and condensation of the silane would lead to the formation of a Si-O-Si network on the metal surface. The diallyl groups would allow for the formation of a highly crosslinked organic-inorganic hybrid topcoat, further enhancing the barrier properties. The presence of the phenyl group could improve the coating's resistance to chemical attack, while the methyl group would contribute to its hydrophobicity, repelling water from the metal surface.

Table 2: Potential Anticorrosive Properties Conferred by this compound

Property Contributing Functional Group(s) Mechanism of Action
Barrier Formation Silane, Diallyl Formation of a dense, crosslinked Si-O-Si and organic polymer network.
Hydrophobicity Methyl, Phenyl Repels water from the coated surface.

Design of Abrasion and Chemical Resistant Coatings

The demand for coatings with high abrasion and chemical resistance is prevalent across many industries. The incorporation of silanes into coating formulations can significantly improve these properties. The phenyl group in this compound is known to enhance the chemical resistance of materials due to its aromatic stability.

A coating formulated with this compound could exhibit enhanced durability due to the formation of a robust, crosslinked network. The combination of the inorganic siloxane backbone and the organic crosslinked polymer from the diallyl groups could create a tough and resilient coating. This hybrid nature often results in materials that are harder and more scratch-resistant than purely organic coatings.

Synthesis of Hybrid Organic-Inorganic Coatings with Enhanced Properties

Hybrid organic-inorganic coatings, synthesized via the sol-gel process, offer a versatile platform for creating materials with a unique combination of properties. The use of organofunctional silanes as precursors is central to this approach. This compound, with its combination of reactive organic (diallyl) and inorganic-forming (silane) functionalities, is a suitable candidate for the synthesis of such hybrid materials.

The sol-gel process involving this compound would likely involve the hydrolysis and condensation of the silane to form a silica-based network, with the diallyl, methyl, and phenyl groups attached. The diallyl groups could then be polymerized to form an interpenetrating organic network, resulting in a true organic-inorganic hybrid material. Such a coating could exhibit a synergistic combination of properties, including the hardness and thermal stability of the inorganic component and the flexibility and toughness of the organic component.

Strategies for Hydrophobic Surface Treatments

This compound is a promising precursor for creating hydrophobic surfaces due to its unique molecular structure, which combines reactive allyl groups with hydrophobic methyl and phenyl substituents. The strategies for its application in hydrophobic surface treatments primarily revolve around the chemical modification of surfaces to reduce their surface energy and create a barrier against water.

One of the most effective strategies involves the utilization of the thiol-ene "click" reaction. nih.gov This reaction provides a highly efficient and versatile method for covalently bonding thiol-containing molecules to the allyl groups of this compound. nih.govnih.gov By selecting thiols with long alkyl or fluorinated chains, it is possible to create a highly non-polar surface layer, which is essential for achieving superhydrophobicity. The process typically involves the application of a solution containing this compound and a suitable thiol to a substrate, followed by UV irradiation to initiate the reaction. nih.gov This method allows for the formation of a dense and uniform hydrophobic coating on a variety of materials. nih.gov

The presence of both methyl and phenyl groups in this compound contributes to its hydrophobicity. Methyl groups are known to lower surface energy, and research has shown that methyl-substituted organically modified alkoxysilanes exhibit excellent hydrophobic properties. researchgate.net The phenyl group, while bulkier, also contributes to the non-polar character of the molecule and can enhance the durability and thermal stability of the resulting coating. researchgate.net

The general mechanism for creating a hydrophobic surface with an organosilane like this compound involves shielding the polar surface of a substrate from interaction with water by creating a non-polar interphase. gelest.com The silane can be attached to the surface through various methods, including direct reaction with surface hydroxyl groups or by being incorporated into a polymer matrix that is then coated onto the surface.

Table 1: Comparison of Functional Groups in Silanes for Hydrophobic Coatings

Functional GroupContribution to HydrophobicityKey Advantages
Allyl Provides a reactive site for functionalization (e.g., via thiol-ene reaction) to attach highly non-polar groups.Versatility in surface modification.
Methyl Lowers surface energy, contributing directly to water repellency.Effective in creating hydrophobic surfaces. researchgate.net
Phenyl Contributes to the non-polar character and can enhance thermal and mechanical stability of the coating.Improved durability of the hydrophobic layer. kpi.ua

Electronic and Optoelectronic Materials

This compound serves as a versatile precursor for a range of electronic and optoelectronic materials, owing to its combination of organic functionalities and a silicon-based core.

Precursor for Low Dielectric Constant (Low-k) Materials in Microelectronics

The relentless miniaturization of integrated circuits necessitates the use of insulating materials with low dielectric constants (low-k) to minimize RC delay, reduce power consumption, and prevent signal crosstalk. Organosilicate glasses (OSG) are a class of low-k materials that are typically deposited by plasma-enhanced chemical vapor deposition (PECVD). researchgate.netgelest.com

This compound is a promising candidate as a precursor for the deposition of low-k dielectric films. The incorporation of organic groups, such as methyl and phenyl, into the silica (B1680970) network is a well-established strategy to lower the dielectric constant. mdpi.com These organic moieties reduce the material's density and polarizability, which are key factors in determining the dielectric constant. The methyl groups are particularly effective in lowering the k-value. gelest.com The phenyl groups, in addition to contributing to a lower dielectric constant, can enhance the thermal and mechanical stability of the resulting film. researchgate.net

The deposition process would likely involve the plasma polymerization of this compound, potentially with a co-reactant such as oxygen or nitrous oxide, to form a cross-linked organosilicate film. researchgate.net The allyl groups can participate in the plasma polymerization process, leading to a highly cross-linked and stable dielectric material. The precise control of plasma conditions, such as power, pressure, and gas flow rates, would be crucial in tailoring the film's properties, including its dielectric constant, hardness, and thermal stability. researchgate.net

Table 2: Properties of Precursor Moieties for Low-k Dielectric Films

MoietyInfluence on Dielectric Film
Methyl Group Significantly lowers the dielectric constant. gelest.com
Phenyl Group Reduces the dielectric constant and enhances thermal and mechanical stability. researchgate.net
Allyl Group Facilitates plasma-induced polymerization and cross-linking for improved film stability.
Silicon-Oxygen Backbone Forms the fundamental structure of the organosilicate glass.

Fabrication of Semiconductor Materials and Devices

While not a semiconductor itself, this compound can be used in the fabrication of semiconductor devices in several ways. Its derivatives can be employed for surface modification of semiconductor substrates to improve the interface with other materials, such as photoresists or dielectric layers. rsc.org The hydrophobic nature of coatings derived from this silane can protect semiconductor surfaces from moisture and other contaminants.

Furthermore, the allyl groups allow for the potential integration of this molecule into polymer-based semiconductor formulations. Through polymerization, it could form part of a matrix for organic semiconductors, potentially influencing the morphology and electronic properties of the active layer in organic field-effect transistors (OFETs). rsc.org

Development of Insulating and Dielectric Layers

Beyond its application in low-k materials for microelectronics, this compound can be utilized to develop insulating and dielectric layers for a broader range of electronic components. The ability to form cross-linked polymeric films through the reaction of its allyl groups makes it suitable for creating robust insulating coatings.

Phenyl-containing silanes have been investigated for sealing the pores of porous low-k dielectrics, a critical step in preventing the ingress of metallization barriers during the manufacturing of integrated circuits. researchgate.net The phenyl groups in this compound could provide a similar pore-sealing function, creating a thin, dense layer on top of a porous insulator. This would protect the underlying low-k material from damage during subsequent processing steps. researchgate.net

Precursor for Optoelectronic Device Components

In the field of optoelectronics, materials with tailored refractive indices and good thermal stability are often required. Phenyl-containing polysiloxanes are known to possess high refractive indices and excellent thermal stability. mdpi.commdpi.com Polymers derived from this compound would be expected to exhibit similar properties, making them suitable for applications such as encapsulants for LEDs, components of optical waveguides, or as host materials for luminescent dyes. manchester.ac.uk

The allyl groups provide a pathway for curing the material, either thermally or through UV irradiation, which is advantageous for the fabrication of optoelectronic devices. This allows for the precise patterning and solidification of the material where needed.

Specialty Polymeric Materials

The presence of two reactive allyl groups makes this compound an excellent monomer for the synthesis of specialty polymeric materials with unique properties. The combination of a flexible siloxane backbone with rigid phenyl groups can lead to polymers with a desirable balance of thermal stability, mechanical strength, and processability. kpi.ua

One of the primary methods for polymerizing this compound is through hydrosilylation . nih.govmdpi.com This reaction involves the addition of a silicon-hydride (Si-H) bond across the allyl double bond, typically catalyzed by a platinum complex. mdpi.com By reacting this compound with a monomer containing two or more Si-H groups, a cross-linked polymer network can be formed. researchgate.net The properties of the resulting polymer, such as its hardness, elasticity, and thermal stability, can be tuned by controlling the cross-linking density and the chemical nature of the co-monomers. researchgate.net

Another potential route to polymerize this compound is through free-radical polymerization of the allyl groups. This can be initiated either thermally or photochemically. The resulting polymer would feature a carbon-carbon backbone with pendant methyl, phenyl, and silyl (B83357) groups.

Polymers derived from this compound are expected to exhibit several desirable properties:

High Thermal Stability: The presence of phenyl groups on the silicon backbone is known to significantly enhance the thermal stability of polysiloxanes. kpi.ua

Good Optical Properties: Phenyl-containing polysiloxanes often have a high refractive index, making them useful in optical applications. mdpi.com

Tailorable Mechanical Properties: The degree of cross-linking can be controlled to produce materials ranging from soft elastomers to rigid resins.

Table 3: Potential Polymerization Methods for this compound

Polymerization MethodDescriptionPotential Advantages
Hydrosilylation Platinum-catalyzed addition of Si-H bonds across the allyl groups. mdpi.comHigh efficiency, mild reaction conditions, and control over cross-linking. nih.gov
Free-Radical Polymerization Initiation of polymerization of the allyl groups using thermal or photoinitiators.Versatile method for creating a carbon-carbon polymer backbone.
Thiol-ene Polymerization "Click" reaction with multifunctional thiols to form a cross-linked network. nih.govHigh yields, rapid reaction under mild conditions, and insensitivity to oxygen. nih.gov

These specialty polymers could find applications as high-performance elastomers, adhesives, sealants, and as matrix materials for advanced composites.

Synthesis of Silicon-Containing Polymers and Copolymers with Tunable Properties

The dual allyl groups of this compound serve as reactive sites for polymerization. One common method is cyclopolymerization, which can be initiated by transition metal catalysts. For instance, late transition metal catalysts can promote the stereoselective cyclopolymerization of diallyl monomers, resulting in polymers with alternating oligomethylene and cyclopentene (B43876) groups. cambridge.org The polymerization of diallylsilanes is influenced by the substituents on the silicon atom; bulkier groups may lead to the formation of lower molecular weight oligomers. cambridge.org

Copolymerization of this compound with other monomers, such as olefins like propylene, using Ziegler-Natta catalysts (e.g., (C₂H₅)₃Al + TiCl₄), allows for the creation of copolymers with a broad range of properties. acs.org The incorporation of the silane monomer into a polyolefin backbone can modify the polymer's thermal stability, surface properties, and permeability.

The properties of the resulting silicon-containing polymers are significantly influenced by the methyl and phenyl groups. The flexible siloxane backbone, characteristic of silicones, provides low-temperature flexibility and high thermal stability. nih.gov The phenyl groups, in particular, enhance thermal stability and can increase the refractive index of the polymer. The combination of silicon and oxygen atoms with these organic groups leads to new polymeric materials with a versatile mix of properties applicable in numerous fields. nih.gov

Table 1: Influence of Substituent Groups on Polysiloxane Properties

Substituent GroupInfluence on Polymer Properties
Diallyl Provides sites for polymerization, cross-linking, and functionalization. Enables cyclopolymerization to form ring structures within the polymer backbone. cambridge.org
Methyl Contributes to flexibility, low surface energy, and good moisture permeability. nih.gov
Phenyl Increases thermal stability, refractive index, and radiation hardness. Can introduce attractive interactions between polymer chains. nih.gov

Engineering of Highly Branched and Star Polymer Architectures

The bifunctional nature of the two allyl groups in this compound makes it an ideal building block for creating complex, non-linear polymer architectures such as highly branched and star-shaped polymers.

Highly branched, or hyperbranched, polymers can be synthesized in a one-step process using monomers like diallylsilanes. Hydrosilylation polymerization of a B'Bₓ-type monomer, such as a vinyltriallylsilane, with an A₂-type monomer containing Si-H groups, is a known method to produce hyperbranched poly(siloxysilanes). nwpu.edu.cn A similar principle can be applied where the diallyl functionality of this compound acts as a branching point. For example, hydrosilylation with a molecule containing Si-H bonds can lead to the formation of a hyperbranched structure. academie-sciences.fr These compact, hyperbranched structures exhibit lower solution viscosities and higher solubility compared to their linear counterparts. nih.gov

Star polymers, which consist of multiple linear polymer "arms" radiating from a central core, can also be synthesized using silane chemistry. researchgate.net There are three primary methods for synthesizing star polymers:

Arm-first: Linear polymer arms are synthesized first and then attached to a multifunctional coupling agent. illinois.edu this compound could be used to create a macro-chain transfer agent for RAFT polymerization, which is then used to form the arms of a star polymer. researchgate.net

Core-first: Polymer arms are grown from a multifunctional initiator core. illinois.edu

Coupling-onto: Pre-formed polymer arms and a core are joined via a highly efficient coupling reaction. illinois.edu

In the "arm-first" approach, chlorosilanes are often used as linking agents to couple living anionic polymer chains, forming the star architecture. researchgate.net While this compound is not a chlorosilane, its derivative could be used in such reactions. The resulting star polymers have unique physical properties, such as lower intrinsic viscosities and melting points compared to linear polymers of the same molecular weight. illinois.edu

Design of Stimuli-Responsive and Self-Healing Materials

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their properties in response to external triggers like pH, temperature, or light. mdpi.comrsc.org The reactive allyl groups of this compound are particularly useful for incorporating this functionality.

A powerful technique for creating such materials is thiol-ene "click" chemistry. The allyl groups can readily react with thiol-containing molecules. If this linkage is part of a dynamic covalent network, such as one involving disulfide bonds, the material can exhibit self-healing properties. For example, disulfide-linked silicone elastomers have been shown to self-heal upon heating or exposure to UV light, which triggers a reshuffling of the disulfide bonds. nih.gov The general mechanism involves the reaction of thiol-terminated polymers with crosslinkers, which can be initiated by thiol oxidation. nih.gov

Polymers containing allyl groups can be functionalized to create networks that respond to various stimuli. For instance, hydrogels formed via thiol-ene chemistry can exhibit pH and temperature responsiveness, making them suitable for applications like drug delivery. rsc.org The incorporation of this compound into such a network would provide a robust, flexible siloxane character to the final material. These materials can be designed to release therapeutics in response to specific chemical, physical, or biological triggers. nih.gov

Development of Flexible Electronics and Wearable Device Components

Silicone-based materials are exceptionally well-suited for flexible electronics due to their inherent flexibility, stretchability, and durability. romakksilicones.commdpi.com Polysiloxanes, the backbone of silicones, possess properties like high thermal stability, resistance to harsh environments, and biocompatibility, making them ideal for wearable devices and bendable displays. romakksilicones.commdpi.com

This compound can be used as a monomer or cross-linking agent to create polymers for these applications. The resulting polymers combine the flexibility of a siloxane backbone with the enhanced thermal stability conferred by the phenyl groups. nih.gov This is crucial for electronic components that may generate heat during operation. These silicon-containing polymers can serve as flexible substrates for integrated circuits, encapsulation materials to protect sensitive electronic components, or as dielectric layers in flexible devices. mdpi.comtechbriefs.com

The combination of inorganic silicon with organic polymers can lead to materials that are not only flexible but also possess tailored electronic properties, such as high electrical conductivity when appropriately doped or filled with conductive materials. nih.gov The versatility of silicon-based materials is a key factor in advancing technologies like the Internet of Things, where flexible and robust microcontrollers are required for applications ranging from wearable health monitors to soft robotics. techbriefs.com

Nanomaterials and Nanotechnology Applications

Controlled Synthesis of Quantum Dots and Nanowires

Organosilane precursors are fundamental in the bottom-up synthesis of silicon-based nanomaterials like quantum dots (QDs) and nanowires (NWs).

Quantum Dots: Silicon QDs can be synthesized through the thermal pyrolysis of silicon-rich compounds. acs.org While precursors like hydrogen silsesquioxane (HSQ) or triethoxysilane (B36694) (TES) are common, the principle of using an organosilane to form Si clusters upon decomposition is broadly applicable. acs.org this compound could potentially serve as a silicon source in such a process. Furthermore, organosilanes are used for the surface functionalization of hydrophobic QDs to make them dispersible in aqueous solutions for biological applications, a process that involves encapsulating the QDs in a silica shell. nih.gov

Nanowires: The synthesis of single-crystalline silicon nanowires (SiNWs) is often achieved through catalyst-assisted growth mechanisms like the vapor-liquid-solid (VLS) method. mdpi.com In this process, a precursor gas, typically a silane or disilane, decomposes on a metal nanocluster catalyst. bwise.krnih.gov The silicon dissolves in the catalyst, and upon supersaturation, precipitates to grow a nanowire. mdpi.com Higher-order silanes can lead to significantly faster growth rates at lower temperatures. bwise.krnih.gov this compound, as a silicon-containing molecule, could be adapted for use in such chemical vapor deposition (CVD) based techniques for nanowire synthesis.

Advanced Thin Film Deposition Techniques

Organosilanes are widely used as precursors in advanced deposition techniques to create thin films with specific properties for microelectronics, optics, and protective coatings.

Chemical Vapor Deposition (CVD) is a process where a volatile precursor is passed over a heated substrate, causing it to decompose and deposit a thin film. pvateplaamerica.com Silanes are common precursors for depositing silicon-based films, such as silicon dioxide or silicon nitride. pvateplaamerica.combyu.edu Higher-order silanes are being explored for low-temperature epitaxial growth of silicon. princeton.edugelest.com this compound, with its organic substituents, would be suitable for depositing silicon oxycarbide (SiOC) or silicon carbide-like films, which are used as low-dielectric-constant materials in integrated circuits. researchgate.net

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that uses plasma to decompose the precursor gas, allowing for deposition at lower temperatures. The diallyl functionality of this compound makes it particularly suitable for plasma polymerization. In this process, the precursor fragments in the plasma and polymerizes on the substrate surface, forming a highly cross-linked, amorphous thin film. The composition and properties of this film, such as hardness, refractive index, and dielectric constant, can be tuned by controlling the plasma conditions and the precursor chemistry. researchgate.net

Insufficient Information Available to Generate the Requested Article

Extensive searches using various targeted keywords and academic databases did not yield any specific research detailing the use of this compound as a precursor in the following applications:

Advanced Manufacturing and 3D Printing Materials:The search did not uncover any information regarding the use of this compound in the formulation of resins or other materials for 3D printing or other advanced manufacturing processes.

While general information exists for broader categories of silanes, such as those containing allyl or phenyl groups, in these fields, there is no specific data available for this compound itself. To generate the requested article would require speculation and the extrapolation of properties from dissimilar compounds, which would not meet the required standards of scientific accuracy and would constitute a departure from the strict focus on the specified chemical compound.

Therefore, due to the lack of specific, verifiable information on the advanced applications of this compound in the requested domains, it is not possible to create the article as instructed. Further research and publication in the scientific community would be necessary before such an article could be written.

Conclusion and Future Research Directions

Current Challenges and Unexplored Opportunities in Diallyl(methyl)(phenyl)silane Research

The advancement of this compound from a laboratory curiosity to a widely utilized chemical building block faces several hurdles. Synthetically, the preparation of functionalized allylsilanes can be complex. qub.ac.uk Achieving high yields and selectivity, particularly in large-scale production, remains a significant challenge that often requires meticulous control of reaction conditions and potentially expensive catalyst systems. cfsilicones.comorganic-chemistry.org For this compound, controlling the reactivity of the allyl groups during synthesis and purification is crucial to prevent unwanted side reactions or polymerization. uta.edu

Another challenge lies in the limited in-depth characterization and reactivity studies specifically for this compound. While general principles of allylsilane reactivity are understood, the combined electronic and steric effects of the methyl and phenyl groups on the reactivity of the allyl moieties have not been extensively documented.

Despite these challenges, numerous opportunities exist. The dual allyl functionality presents a prime opportunity for its use as a crosslinking agent or as a monomer in polymerization reactions. researchgate.net The exploration of its copolymerization with various organic monomers could yield novel polymers with tailored properties. Furthermore, the potential for selective functionalization of one allyl group while leaving the second intact could open pathways to complex molecular architectures. In the realm of medicinal chemistry, organosilicon compounds are increasingly investigated for drug design, and the unique properties of silanes could be leveraged to create new therapeutic agents. uta.edu

AreaCurrent ChallengesUnexplored Opportunities
Synthesis & Production- Developing efficient, scalable, and environmentally friendly synthetic routes. cfsilicones.com
  • Controlling regioselectivity and preventing premature polymerization. qub.ac.ukuta.edu
  • High production costs associated with specialized reagents and catalysts. sbfchem.com
  • - Exploration of novel, milder catalytic systems for synthesis (e.g., palladium-catalyzed methods from allylic alcohols). organic-chemistry.orgacs.org
  • Development of green chemistry approaches starting from silicate-based materials. sbfchem.com
  • Reactivity & Characterization- Limited data on the specific reactivity profile influenced by both methyl and phenyl groups.
  • Potential for hydrolytic instability under certain conditions. cfsilicones.com
  • - Systematic study of its hydrosilylation, epoxidation, and other addition reactions.
  • Investigation into asymmetric transformations of the allyl groups.
  • Applications- Lack of established applications beyond niche research uses.
  • Competition from more established organosilicon crosslinkers and monomers. cfsilicones.com
  • - Use as a monomer for synthesizing novel polysiloxanes and polycarbosilanes. wiley-vch.de
  • Application as a coupling agent for inorganic fillers in polymer composites. nih.gov
  • Potential in biomedical applications and drug delivery systems. uta.edu
  • Emerging Trends and Interdisciplinary Research Avenues in Organosilicon Chemistry

    The broader field of organosilicon chemistry is experiencing a renaissance, driven by global trends toward sustainability, advanced technologies, and interdisciplinary collaboration. One of the most significant trends is the push for "green" synthesis routes that minimize waste and energy consumption. sbfchem.com This includes the development of chlorine-free synthesis methods and the use of biocatalysis to create organosilicon compounds. cfsilicones.com

    The convergence of organosilicon chemistry with materials science and nanotechnology is creating new research frontiers. cfsilicones.com Silicon-based polymers are being developed for applications in flexible electronics, sensors, and organic light-emitting diodes (OLEDs). mdpi.com The unique properties of silicon also make it a candidate for creating novel two-dimensional materials through surface chemistry, moving beyond traditional carbon-based polymers. uni-muenster.de

    Furthermore, the intersection of organosilicon chemistry with biology and medicine is a rapidly growing area. The biocompatibility and unique chemical properties of some silicones have led to their use in medical devices, drug delivery systems, and personal care products. velog.io Computational chemistry is also playing an increasingly vital role, enabling researchers to model and predict the properties of new organosilicon materials, thereby accelerating their discovery and development. hlrs.de

    Emerging TrendDescriptionInterdisciplinary Research Avenues
    Sustainable ChemistryDeveloping eco-friendly synthesis and processing methods to reduce environmental impact. sbfchem.com This includes moving away from high-energy production methods for elemental silicon. sbfchem.com- Catalysis: Designing new catalysts for efficient and selective Si-C bond formation.
  • Biotechnology: Using enzymes for stereoselective synthesis of chiral silanes.
  • Advanced Electronics & PhotonicsCreating silicon-containing polymers and molecules with specific electronic and optical properties for use in next-generation devices. mdpi.com- Physics & Engineering: Developing organosilicon semiconductors, light-harvesting materials for solar cells, and components for silicon photonics. uni-muenster.dehlrs.deucsb.edu
    Biomaterials & HealthcareLeveraging the biocompatibility and tunable properties of silicones for medical applications. velog.io- Medicine & Biology: Designing biocompatible silicones for implants, creating organosilicon-based drug delivery platforms, and developing advanced personal care formulations. cfsilicones.comvelog.io
    Hybrid MaterialsCombining organosilicon components with organic polymers or inorganic nanoparticles to create materials with synergistic properties. wiley-vch.de- Materials Science: Synthesizing organosilicon-organic block copolymers and using silanes as coupling agents to improve the interface in nanocomposites. sbfchem.comnih.gov

    Future Prospects for this compound in Advanced Materials Development

    The trifunctional nature of this compound—possessing two polymerizable allyl groups, a stability-enhancing methyl group, and a bulky, thermally-resistant phenyl group—makes it a promising candidate for the development of advanced materials.

    In polymer chemistry, it can serve as a versatile crosslinker or comonomer. The incorporation of this silane (B1218182) into polymer networks, such as silicones or polyolefins, could significantly enhance their thermal stability and mechanical properties, a contribution directly attributable to the phenyl group. wiley-vch.de The allyl groups provide reactive sites for vulcanization or for grafting onto other polymer chains, allowing for the creation of tailored elastomers and resins with controlled properties.

    Furthermore, the molecule could be a key precursor for synthesizing novel hybrid organic-inorganic materials. Through sol-gel processes, the allyl groups could be functionalized post-synthesis, leading to materials with tailored surface properties for applications in coatings, membranes, or catalytic supports. tu-freiberg.de The ability to precisely tune material properties by incorporating specific organosilicon building blocks is a major driver of innovation in materials science. mdpi.com

    Potential Application AreaRole of this compoundAnticipated Performance Enhancement
    High-Performance ElastomersCrosslinking agent or comonomer- Improved thermal stability and oxidation resistance from the phenyl group.
  • Controlled crosslink density via the dual allyl groups.
  • Polymer CompositesCoupling agent / Interfacial modifier- Enhanced adhesion between inorganic fillers and organic matrices. nih.gov
  • Increased mechanical strength, modulus, and durability of the composite material.
  • Functional Coatings & AdhesivesMonomer for specialty resins or surface modifier- Creation of weather and UV-resistant coatings due to the stability of the siloxane structure. grandviewresearch.com
  • Development of adhesives with strong bonding to a variety of substrates.
  • Hybrid Organic-Inorganic MaterialsPrecursor for sol-gel synthesis or functional building block- Synthesis of materials with tunable porosity and surface chemistry.
  • Potential for creating novel materials for separation, catalysis, or sensing applications. mdpi.com
  • Q & A

    Basic Research Questions

    Q. What synthetic methodologies are applicable for preparing diallyl(methyl)(phenyl)silane, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis of substituted silanes often involves nucleophilic substitution or hydrosilylation reactions. For example, chiral silanes can be synthesized by reacting pro-chiral precursors (e.g., dichlorophenylvinylsilane) with nucleophiles under controlled conditions to achieve regioselectivity . Optimization may include adjusting reaction temperature, solvent polarity, and catalyst choice. Purification via column chromatography or recrystallization ensures high yield and purity. Reaction progress can be monitored using 29Si^{29}\text{Si} NMR to track silicon-centered reactivity .

    Q. How is the molecular geometry of this compound characterized using crystallographic techniques?

    • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining molecular geometry. Key steps include:

    • Crystal Growth : Slow evaporation or diffusion methods to obtain high-quality crystals.
    • Data Collection : Using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans .
    • Refinement : SHELXL2014 for structure solution, with absorption correction (SADABS) and hydrogen atom placement via riding models. Parameters like R-values (e.g., R1=0.031R_1 = 0.031) and electron density maps validate structural accuracy .

    Q. Which spectroscopic methods are most effective for characterizing this compound?

    • Methodological Answer :

    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify organic substituents, while 29Si^{29}\text{Si} NMR distinguishes silicon bonding environments (e.g., Si–C vs. Si–O bonds).
    • FT-IR : Confirms Si–H (2100–2200 cm1^{-1}) and Si–C (1250–800 cm1^{-1}) stretching modes.
    • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in bond angle measurements observed in crystallographic studies of substituted silanes?

    • Methodological Answer : Discrepancies may arise from thermal motion, crystal packing effects, or refinement methodologies. For example, bond angles in similar silanes (e.g., C–Si–C angles ~109.5°) can vary due to anisotropic displacement parameters or hydrogen bonding interactions . Advanced refinement techniques, such as using full-matrix least-squares on F2F^2 and modeling disorder (e.g., split positions for flexible substituents), improve accuracy. Cross-validation with DFT calculations can reconcile experimental and theoretical geometries .

    Q. What experimental strategies are recommended for studying the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer : Silanes with allyl groups are prone to hydrosilylation or oxidation. To tailor reactivity:

    • Substituent Effects : Electron-withdrawing groups (e.g., phenyl) stabilize Si–H bonds, while allyl groups enhance radical-mediated pathways .
    • Catalyst Screening : Test transition-metal catalysts (e.g., Pt, Rh) for hydrosilylation efficiency.
    • Kinetic Studies : Use in situ IR or GC-MS to monitor reaction rates and byproduct formation. Control oxygen and moisture to prevent premature oxidation .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    • Methodological Answer :

    • Ventilation : Use fume hoods to avoid inhalation of volatile silanes.
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent hydrolysis .
    • Waste Disposal : Segregate silane waste in sealed containers for professional disposal to prevent environmental contamination .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.